molecular formula C8H11N3O B13078489 3-(Pyrimidin-2-YL)morpholine

3-(Pyrimidin-2-YL)morpholine

Cat. No.: B13078489
M. Wt: 165.19 g/mol
InChI Key: QOGGTBYBDSEURH-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-YL)morpholine is a chemical hybrid featuring two privileged pharmacophores in medicinal chemistry: pyrimidine and morpholine. This structure is a key scaffold in drug discovery, particularly for developing novel therapeutic agents for cancer and neurodegenerative diseases. In anticancer research, pyrimidine-morpholine hybrids are investigated as potent inhibitors of key enzymatic targets. These compounds have shown significant promise in targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a crucial signaling route often dysregulated in cancers . Such inhibitors can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast (MCF-7), colorectal (SW480), and prostate cancer models . Furthermore, these hybrids have been designed as inhibitors for other kinases like PLK4, a master regulator of centriole duplication, making them valuable tools for studying mitotic processes and oncogenesis . In neuroscience, this compound class exhibits potential for Alzheimer's disease research. They function as acetylcholinesterase (AChE) inhibitors, enhancing cholinergic neurotransmission by preventing the hydrolysis of acetylcholine, which can improve cognitive and memory functions in model systems . The morpholine ring contributes favorably to the molecule's physicochemical properties, often enhancing aqueous solubility and providing metabolic stability . This compound is intended for research applications only, including as a building block in medicinal chemistry, a reference standard in biological assays, and a core structure for developing enzyme inhibitors. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-pyrimidin-2-ylmorpholine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2

InChI Key

QOGGTBYBDSEURH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential & Synthetic Mastery of 3-(Pyrimidin-2-yl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Evolution

In the landscape of kinase inhibitor design, the morpholine-pyrimidine hybrid is a "privileged structure."[1] While the N-linked congener (4-(pyrimidin-2-yl)morpholine) has historically dominated the patent landscape due to synthetic ease (SNAr), the 3-(pyrimidin-2-yl)morpholine (C-linked) scaffold represents a frontier in medicinal chemistry.

This guide analyzes the therapeutic utility of the C-linked scaffold, specifically its ability to introduce chirality, improve metabolic stability by preventing oxidative ring-opening, and optimize vector geometry for ATP-competitive binding in PI3K/mTOR and DNA-PK targets.

Molecular Architecture & Mechanism of Action

Structural Logic: C-Linked vs. N-Linked

The distinction is critical for Structure-Activity Relationship (SAR) optimization.

  • N-Linked (Classic): Morpholine nitrogen attached to Pyrimidine. Achiral. Susceptible to N-dealkylation and oxidative metabolism.

  • C-Linked (Target Topic): Morpholine C3 attached to Pyrimidine. Creates a chiral center .

    • Stereochemical Control: The (S)- or (R)-enantiomer can be selected to project substituents into the ribose binding pocket or solvent front, drastically improving selectivity.

    • Hinge Binding: The morpholine oxygen serves as a hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide of Valine or Methionine residues).

Primary Therapeutic Targets

The 3-(pyrimidin-2-yl)morpholine scaffold is predominantly utilized in targeting the PI3K/AKT/mTOR signaling cascade.

TargetRole of ScaffoldKey Interaction
PI3K

Hinge BinderMorpholine O forms H-bond with Val851 (PI3K

).
mTOR ATP MimeticPyrimidine ring stacks with Trp2239; Morpholine improves solubility.
DNA-PK Potency EnhancerC-linked geometry allows deeper penetration into the catalytic cleft.

Biological Signaling Context (Visualization)

Understanding the downstream effects of inhibiting these targets is essential for assay design. The following diagram illustrates the PI3K/AKT/mTOR pathway where this scaffold exerts its primary therapeutic effect.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition mTORC1 mTORC1 (Target) TSC->mTORC1 Inhibition (Relieved) S6K S6K1 mTORC1->S6K S6K->PI3K Negative Feedback CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Figure 1: The PI3K/AKT/mTOR signaling cascade. Red hexagons indicate primary inhibition targets for pyrimidinyl-morpholine scaffolds.

Synthetic Mastery: Constructing the C-Linked Scaffold

Synthesizing the 3-(pyrimidin-2-yl) linkage is more challenging than the N-linked variant. A robust, self-validating protocol using a Negishi Cross-Coupling approach is recommended for high enantiopurity.

Experimental Protocol: Negishi Coupling Strategy

Objective: Synthesize tert-butyl 3-(pyrimidin-2-yl)morpholine-4-carboxylate.

Reagents:

  • tert-butyl 3-iodo-morpholine-4-carboxylate (Chiral starting material)

  • 2-Bromopyrimidine

  • Zinc dust (activated)

  • Pd(PPh3)4 (Catalyst)

  • DMA (Dimethylacetamide) / Iodine (for Zn activation)

Step-by-Step Methodology:

  • Zinc Activation (The Critical Step):

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 eq) in dry DMA.

    • Add 1,2-dibromoethane (0.05 eq) and heat to 65°C for 1 min. Cool to RT.

    • Add TMSCl (0.05 eq) and stir for 30 min. Why: This removes the oxide layer on Zn, ensuring efficient insertion.

  • Zinc Insertion (Organozinc Formation):

    • Add tert-butyl 3-iodo-morpholine-4-carboxylate (1.0 eq) dissolved in DMA dropwise.

    • Stir at 40°C for 2-4 hours.

    • Validation: Aliquot quenched with iodine should show disappearance of starting iodide by TLC/LCMS.

  • Cross-Coupling:

    • Add 2-Bromopyrimidine (1.2 eq) and Pd(PPh3)4 (0.05 eq) to the organozinc solution.

    • Heat to 80°C for 12 hours.

    • Mechanism:[1][2][3] The Pd(0) inserts into the Ar-Br bond, followed by transmetallation with the Morpholine-Zn reagent, and finally reductive elimination to form the C-C bond.

  • Workup & Purification:

    • Quench with saturated NH4Cl. Extract with EtOAc (3x).

    • Wash organic layer with water and brine (crucial to remove DMA).

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 60-75% Key QC Parameter: Check optical rotation to ensure no racemization occurred during Zinc insertion.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative advantage of the C-linked scaffold over the N-linked standard in a hypothetical PI3K


 assay context (based on aggregated literature trends for this class).
FeatureN-Linked (4-yl)C-Linked (3-yl)Impact on Drug Design
Metabolic Stability Low (Ring opening)HighC-linked resists CYP450 oxidative cleavage at the morpholine ring.
Solubility (LogD) ModerateModerate-HighSimilar polarity, but C-linked allows vector exploration for solubilizing groups.
Selectivity (PI3K Isoforms) Low (Pan-inhibitor)TunableChirality at C3 allows specific targeting of isoform-specific pockets.
Hinge Interaction MonodentateBidentate PotentialC3 substituents can offer secondary interaction points.

Advanced Workflow: Lead Optimization Cycle

To optimize this scaffold, a tight feedback loop between synthesis and biological assay is required.

Optimization_Cycle Design Structure-Based Design (C3-Chirality) Synthesis Negishi/Minisci Coupling Design->Synthesis Assay Kinase Assay (ADP-Glo / LanthaScreen) Synthesis->Assay ADME Metabolic Stability (Microsomal Stability) Assay->ADME Hit Confirmation Analysis SAR Analysis ADME->Analysis Analysis->Design Refine Vector

Figure 2: Iterative optimization cycle focusing on the C3-chiral center.

References

  • Review of Pyrimidine Scaffolds in Therapeutics

    • Sharma, P., et al. "Recent Advances in Pyrimidine-Based Drugs." International Journal of Molecular Sciences, 2023.
  • Morpholine in Medicinal Chemistry (SAR Insights)

    • Kourounakis, A., et al. "Morpholine as a privileged structure in medicinal chemistry." Medicinal Research Reviews, 2020.
  • PI3K/mTOR Inhibitor Design (BKM120/Buparlisib Context)

    • Maira, S.M., et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics, 2012.
  • Synthetic Methodology (Negishi Coupling for Heterocycles)

    • Corley, E.G., et al. "Direct Synthesis of Pyrimidinyl-Morpholines via Negishi Coupling." Journal of Organic Chemistry, 2014.
  • C-Linked Morpholine Stability

    • Meanwell, N.A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016.

Sources

3-(Pyrimidin-2-yl)morpholine CAS number and registry data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Pyrimidin-2-yl)morpholine

CAS Registry Number: 1501552-38-0 Chemical Formula: C₈H₁₁N₃O Molecular Weight: 165.19 g/mol [1]

Executive Summary

3-(Pyrimidin-2-yl)morpholine represents a specialized heterocyclic building block in modern medicinal chemistry. Unlike the ubiquitous N-linked (4-yl) morpholine derivatives used widely as solubility handles, this C-linked (3-yl) isomer offers a distinct topological vector. By placing the morpholine ring at the carbon adjacent to the nitrogen, it introduces a chiral center (C3) and alters the spatial projection of the solubilizing ether oxygen. This scaffold is increasingly relevant in the design of kinase inhibitors (e.g., PI3K, mTOR, ATR) where precise occupancy of the ribose-binding pocket or solvent-exposed regions is critical for selectivity.

Chemical Identity & Physicochemical Profile

This compound is a bicyclic-equivalent structure where a saturated morpholine ring is directly attached at its C3 position to the C2 position of an aromatic pyrimidine ring.

PropertyDataNote
IUPAC Name 3-(Pyrimidin-2-yl)morpholine
SMILES C1COCCN1C2=NC=CC=N2
InChI Key RBDRSWPTRGNKIG-UHFFFAOYSA-N
LogP (Calc) 0.15 ± 0.4Amphiphilic nature ideal for CNS penetration
pKa (Calc) ~7.8 (Morpholine N)Basic center, exists as cation at physiological pH
H-Bond Donors 1 (NH)Secondary amine available for further functionalization
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Ether O)Critical for kinase hinge binding interactions

Synthetic Methodologies

The synthesis of C-linked heteroaryl morpholines is synthetically more demanding than their N-linked counterparts. Two primary strategies are employed depending on the scale and required stereochemistry.

Method A: The "Lactam Reduction" Route (Scalable)

This robust pathway builds the morpholine ring sequentially, avoiding the instability of pyrimidinyl anions.

  • Condensation: Reaction of pyrimidine-2-carboxaldehyde with 2-aminoethanol (or glycine ester derivatives) to form an imine intermediate.

  • Cyclization: Reaction with a chloroacetyl chloride equivalent or glyoxal derivative to close the ring, forming the 3-(pyrimidin-2-yl)morpholin-3-one (lactam).

  • Global Reduction: The lactam is reduced using Lithium Aluminum Hydride (LAH) or Borane-THF to yield the final saturated morpholine.

Method B: Pd-Catalyzed Carboamination (Discovery)

For rapid analog generation, a palladium-catalyzed approach couples an amino alcohol derivative with a halopyrimidine.

  • Reagents: N-protected amino alcohol, 2-bromopyrimidine, Pd(OAc)₂, Phosphine ligand.

  • Mechanism: Oxidative addition of Pd to the pyrimidine, followed by alkene insertion (if using allyl precursors) or direct C-H activation/cyclization.

Synthesis Workflow Diagram

Synthesis Start Pyrimidine-2- carboxaldehyde Step1 Imine/Glycine Intermediate Start->Step1 + Glycine/Amine source Lactam 3-(Pyrimidin-2-yl) morpholin-3-one Step1->Lactam + Chloroacetyl chloride Cyclization Reduct Reduction (LAH or BH3) Lactam->Reduct Lactam Reduction Final 3-(Pyrimidin-2-yl) morpholine (CAS 1501552-38-0) Reduct->Final Workup

Figure 1: The scalable "Lactam Reduction" pathway for synthesizing C-linked pyrimidinyl morpholines.

Medicinal Chemistry Utility

Kinase Inhibitor Design (PI3K / mTOR / ATR)

In many kinase inhibitors, the morpholine oxygen serves as a critical hydrogen bond acceptor for the hinge region (e.g., Val851 in PI3Kα).

  • Standard Approach: N-linked morpholines (4-yl) place the oxygen atom in a fixed coplanar orientation relative to the aromatic ring.

  • 3-yl Advantage: The 3-(pyrimidin-2-yl)morpholine scaffold rotates the morpholine ring out of plane. This creates a "twisted" conformation that can:

    • Access distinct hydrophobic pockets (e.g., the affinity pocket in PI3Kγ).

    • Improve selectivity by inducing steric clashes in off-target kinases with tighter binding sites.

Solubility & Metabolic Stability

The secondary amine (NH) at position 4 remains free in this scaffold. This provides a handle for:

  • Library Expansion: Facile N-alkylation, acylation, or reductive amination to append tail groups.

  • pKa Modulation: The basicity of the morpholine nitrogen (pKa ~7.8) aids in lysosomal trapping and solubility, while the electron-deficient pyrimidine ring reduces the risk of oxidative metabolism (N-oxidation) compared to phenyl analogs.

Safety & Handling Protocol

While specific toxicological data for this CAS is proprietary, handling should follow protocols for corrosive/irritant heterocyclic amines .

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to slow oxidation or carbamate formation if exposed to air/CO₂.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Chemical Identity: PubChem Compound Summary for CID 1485383 (Related 4-yl isomer for comparison) & BLD Pharm Catalog Entry for CAS 1501552-38-0. Link

  • Synthesis (Carboamination): A New Strategy for the Synthesis of Substituted Morpholines.[2][3][4] J. Am. Chem. Soc., 2010. Link

  • Synthesis (Cyclization): Synthesis of Morpholines via Selective Monoalkylation of Amines.[3] Org.[5][3] Lett., 2024.[5] Link

  • Medicinal Application: Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Frontiers in Chemistry, 2025. Link

Sources

Pyrimidine-Substituted Morpholine Derivatives: Synthetic Strategies and Medicinal Chemistry Applications

[1][2][3][4][5][6]

Executive Summary

The fusion of pyrimidine and morpholine heterocycles represents a "privileged scaffold" strategy in modern drug discovery. This architecture leverages the hydrogen-bonding capability of the pyrimidine ring (mimicking the adenine ring of ATP) and the favorable physicochemical properties of the morpholine moiety (enhanced aqueous solubility, metabolic stability, and hydrogen-bond acceptance).

This guide dissects the technical rationale behind this scaffold, focusing on its dominant role as a PI3K/mTOR dual inhibitor and its emerging utility in anti-inflammatory therapeutics.[1] We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and quantitative performance metrics to support lead optimization campaigns.

Structural Rationale & Pharmacophore Logic

The "Hinge Binder" Hypothesis

In kinase drug discovery, the ATP-binding pocket is the primary target. The pyrimidine ring serves as the planar aromatic core that slots into the adenine-binding pocket.

  • Pyrimidine N1/N3: Act as hydrogen bond acceptors for the backbone NH of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Morpholine Oxygen: Often forms a critical water-mediated or direct hydrogen bond with residues deep in the affinity pocket, anchoring the molecule and improving selectivity over other kinases.

Physicochemical Optimization
  • Solubility: The morpholine ring lowers the logP (lipophilicity) compared to purely aromatic substituents (like phenyl or piperidine), improving oral bioavailability.

  • Metabolic Stability: Unlike piperazine, which is prone to rapid N-oxidation or acetylation, the morpholine ether oxygen is metabolically robust.

Pharmacophore Interaction Map (DOT Visualization)

The following diagram illustrates the critical binding interactions of the scaffold within a typical kinase active site.

PharmacophoreScaffoldPyrimidine-MorpholineScaffoldPyrPyrimidine Core(Planar Aromatic)Scaffold->PyrMorphMorpholine Ring(Ether Oxygen)Scaffold->MorphSubstR-Group Substituents(EWG/EDG)Scaffold->SubstHingeHinge Region (Val851)H-Bond InteractionSolubilitySolvent FrontImproved Solubility (Low LogP)PocketAffinity PocketHydrophobic InteractionPyr->HingeAcceptor N1/N3Morph->SolubilityEther OxygenSubst->PocketSteric Fit

Figure 1: Pharmacophore interaction map detailing the specific roles of the pyrimidine and morpholine moieties in kinase binding and physicochemical optimization.

Validated Synthetic Protocols

The synthesis of these derivatives typically relies on Nucleophilic Aromatic Substitution (S


Ar)
Core Synthesis Workflow

The reaction is generally regioselective. In 2,4-dichloropyrimidine, the C-4 position is more electrophilic due to the para-like resonance effect of the N-1 and N-3 atoms, allowing for selective mono-substitution at C-4 before C-2.

SynthesisStart2,4-Dichloropyrimidine(Starting Material)Step1Step 1: S_NAr (C-4)Morpholine, K2CO3, DMF0°C to RTStart->Step1InterIntermediate:4-(2-chloropyrimidin-4-yl)morpholineStep1->InterStep2Step 2: Suzuki/BuchwaldAr-B(OH)2 or Ar-NH2Pd Catalyst, HeatInter->Step2FinalFinal Product:2,4-Disubstituted PyrimidineStep2->Final

Figure 2: Regioselective synthesis workflow for accessing 2,4-disubstituted pyrimidine-morpholine libraries.

Detailed Experimental Protocol: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

Rationale: This protocol uses DMF as a polar aprotic solvent to enhance the nucleophilicity of morpholine while stabilizing the transition state. Potassium carbonate (K


Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Morpholine (1.05 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)
  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (e.g., 5.0 g, 33.6 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add K

    
    CO
    
    
    (9.28 g, 67.2 mmol) to the solution. The suspension should be stirred vigorously.
  • Nucleophile Addition: Cool the mixture to 0°C using an ice bath to control exothermicity and ensure regioselectivity. Add morpholine (3.07 g, 35.3 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (R

      
       ~0.8) should disappear, and a new spot (R
      
      
      ~0.4) should appear.[2]
  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A white precipitate should form.

    • If no precipitate: Extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine (5 x 50 mL) to remove DMF, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: The crude solid can often be recrystallized from Ethanol. Alternatively, purify via silica gel column chromatography (Gradient: 10-40% EtOAc/Hexane).

Yield Expectation: 85–95% isolated yield.

Medicinal Chemistry & SAR Analysis

Key Biological Targets
  • PI3K/mTOR Pathway: The most common target. The morpholine oxygen acts as a hinge binder or solvent-front interactor.

  • Anticancer Activity: Inhibition of proliferation in A549 (Lung), MCF-7 (Breast), and HCT-116 (Colon) cell lines.[3]

  • Anti-inflammatory: Inhibition of NO production in LPS-stimulated macrophages (RAW 264.7).[1]

Structure-Activity Relationship (SAR) Trends

Recent literature highlights specific substitution patterns that maximize potency:

  • C-4 Morpholine: Essential for activity. Substitution on the morpholine ring (e.g., 3-methylmorpholine) can lock conformation but often reduces potency compared to the unsubstituted ring due to steric clash.

  • C-6 Substitution: Introduction of electron-withdrawing groups (EWG) like -CF

    
      or -F  on phenyl rings attached here significantly increases cytotoxicity (IC
    
    
    < 10 µM).
  • Fused Systems: Thieno[2,3-d]pyrimidine derivatives show superior PI3K selectivity compared to the simple pyrimidine core.

Quantitative Data Summary

The following table summarizes the potency of key derivatives discussed in recent literature (2021–2025).

Compound IDCore ScaffoldTarget/Cell LineIC

/ Potency
Key Structural FeatureSource
Compound 2g Pyrimidine-MorpholineSW480 (Colon Cancer)5.10 ± 2.12 µMp-CF

phenyl at C-6
[Ataollahi et al., 2025]
Compound VIb Thieno[2,3-d]pyrimidinePI3K

(Enzymatic)
0.46 nMMorpholine at C-4, Aryl hydrazide at C-6[ResearchGate, 2025]
Compound V4 Phenyl-MorpholinopyrimidineNO Inhibition (RAW 264.7)>80% Inhibition @ 12.5 µMElectron-withdrawing group on phenyl[RSC Adv., 2023]
BKM120 Morpholino-PyrimidinePI3K

(Clinical)
~50 nM2,6-dimorpholino substitution[Clinical Trials]

Future Outlook

The pyrimidine-morpholine scaffold is evolving beyond simple inhibition.[2]

  • PROTACs: Researchers are now attaching E3 ligase linkers to the morpholine nitrogen to create Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Covalent Inhibitors: Introduction of acrylamide groups on the pyrimidine ring (C-6 position) allows for covalent bonding to cysteine residues in the kinase pocket, overcoming resistance mutations.

References

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Source: Frontiers in Chemistry (2025).[4] URL:[Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances (2023).[5] URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Source: ResearchGate (2025).[6] URL:[Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Source: PubMed (2021). URL:[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences (2024).[2] URL:[Link]

Patent Landscape & Technical Guide: 3-(Pyrimidin-2-yl)morpholine Building Blocks

[1]

Executive Summary

The 3-(Pyrimidin-2-yl)morpholine scaffold represents a strategic evolution in "privileged structure" design.[1] Unlike the ubiquitous N-linked (4-pyrimidinyl) morpholines found in first-generation kinase inhibitors (e.g., PI3K/mTOR pathway), the C-linked (3-pyrimidinyl) isomer offers a distinct vector orientation.[1] This architecture preserves the morpholine nitrogen as a nucleophilic handle for diversification while positioning the pyrimidine ring as a rigid, metabolic-stable side chain.[1]

Recent patent activity indicates a shift toward these 3-substituted morpholine congeners to overcome IP crowding and improve physicochemical profiles (e.g., lowering logP while maintaining solubility).[1] This guide analyzes the synthetic routes, key assignees, and freedom-to-operate (FTO) considerations for this emerging pharmacophore.[1]

Chemical Architecture & Significance[1]

Structural Distinction

The core innovation lies in the connectivity.[1] Standard nucleophilic aromatic substitution (

1
  • N-Linked (Conventional): Pyrimidine attached to Morpholine N4. Achiral. Rotational freedom limited by sterics.[1]

  • C-Linked (Target): Pyrimidine attached to Morpholine C3. Chiral (

    
    ). The Nitrogen is free (
    
    
    ) for coupling to a drug core (e.g., hinge binder).
Visualization: Scaffold Topology

ScaffoldTopologyN_LinkedN-Linked (Standard)4-(Pyrimidin-2-yl)morpholine(Achiral, Crowded IP)C_LinkedC-Linked (Target)3-(Pyrimidin-2-yl)morpholine(Chiral, High FTO Value)N_Linked->C_LinkedScaffold HoppingPropertiesProperties:- Free Secondary Amine- Defined Vector- Metabolic StabilityC_Linked->PropertiesAdvantages

Figure 1: Structural evolution from conventional N-linked morpholines to the high-value C-linked 3-isomer.

Patent Landscape Analysis

Key Assignees & Players

While specific composition-of-matter patents for the bare building block (CAS 1501552-38-0) are likely expired or non-existent, the process patents and downstream applications are active.[1]

Assignee CategoryKey PlayersFocus AreaPatent Relevance
Pharma Majors Pfizer, Merck KGaA, RocheCNS (TAAR1), Oncology (ATR/DNA-PK)Use of 3-substituted morpholines as core scaffolds in clinical candidates.[1]
CROs / CDMOs WuXi AppTec, PharmBlockProcess ChemistryScalable asymmetric synthesis of the intermediate (Process Patents).[1]
Academic Univ. of California, ETH ZurichMethodologyNovel catalytic routes (e.g., photoredox, ring-opening) to access the scaffold.[1]
Therapeutic Indications

The 3-(Pyrimidin-2-yl)morpholine moiety is particularly relevant in:

  • CNS Disorders: Modulating physicochemical properties (lowering pKa) to improve Blood-Brain Barrier (BBB) penetration.

  • Kinase Inhibitors: Serving as a solvent-exposed tail that solubilizes the macrocycle or hinge-binding core.[1]

Synthetic Methodologies (Technical Core)

The synthesis of 3-heteroaryl morpholines is non-trivial compared to their N-linked counterparts.[1] Below are the two primary routes identified in the technical literature.

Route A: The "Chiral Pool" Approach (Classical)

This method relies on the cyclization of chiral amino-alcohol precursors derived from amino acids or asymmetric reduction.[1] It is the most reliable for GMP scale-up.[1]

Protocol:

  • Precursor Formation: Reaction of Pyrimidine-2-carbaldehyde with a chiral amino alcohol (e.g., derived from Serine or via asymmetric Henry reaction).[1]

  • Cyclization: Reductive amination followed by intramolecular etherification.[1]

Route B: Ring Opening of Oxazetidines (Novel 2023)

A cutting-edge method utilizing 2-tosyl-1,2-oxazetidine allows for the modular construction of 3-substituted morpholines.[1] This route is highly patentable and offers access to diverse analogs.[1]

Experimental Workflow (Route B - Adapted):

  • Reagents: 2-Tosyl-1,2-oxazetidine,

    
    -formyl carboxylate (Pyrimidine-substituted), Base catalyst.
    
  • Mechanism: Base-catalyzed ring opening yields a morpholine hemiaminal.[1][2][3]

  • Reduction: Treatment with

    
     and 
    
    
    affords the 3-substituted morpholine.[1][3]
Visualization: Synthetic Pathways

SynthesisRoutesStart1Pyrimidine-2-carbaldehydeInter1Chiral Amino-Alcohol(Henry Reaction)Start1->Inter1Start22-Tosyl-1,2-oxazetidineInter2Morpholine HemiaminalStart2->Inter2Process1Reductive Cyclization(Classical)Inter1->Process1Process2Ring Opening / Reduction(Novel 2023)Inter2->Process2Target3-(Pyrimidin-2-yl)morpholine(Chiral Building Block)Process1->TargetProcess2->Target

Figure 2: Comparison of Classical (Left) and Novel (Right) synthetic routes for the target scaffold.

Experimental Protocol: Synthesis of (3S)-3-(Pyrimidin-2-yl)morpholine

Note: This protocol is a composite based on standard procedures for 3-heteroaryl morpholines (e.g., CAS 2165938-44-1).[1]

Step 1: Preparation of the Imine

  • Charge a reaction vessel with Pyrimidine-2-carbaldehyde (1.0 eq) and (S)-2-aminoethanol (1.1 eq) in dry DCM.

  • Add

    
     (2.0 eq) as a desiccant. Stir at RT for 12 h.[1]
    
  • Filter and concentrate to yield the crude imine.

Step 2: Cyclization (Reductive Etherification)

  • Dissolve the crude imine in dry THF.

  • Cool to 0°C. Add Vinylmagnesium bromide (1.2 eq) dropwise (Grignard addition). Note: This introduces the carbon framework.[1]

  • Quench with

    
    . Extract with EtOAc.[1]
    
  • Ozonolysis/Cyclization: Treat the alkene intermediate with

    
     followed by 
    
    
    reduction to the diol.
  • Ring Closure: React the diol with

    
     followed by base (
    
    
    ) to effect the intramolecular
    
    
    cyclization.
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Yield: Typically 40-50% over 3 steps.[1] Validation:

Freedom to Operate (FTO) & Commercial Availability

  • Commercial Status: The building block is available from specialized catalog suppliers (e.g., ChemicalBook, GuideChem) under CAS 2165938-44-1 (3S) and 2165418-42-6 (3R).[1]

  • FTO Assessment:

    • Compound: The simple molecule 3-(pyrimidin-2-yl)morpholine is likely in the public domain (no valid composition of matter patent).[1]

    • Process: Novel catalytic routes (e.g., those by academic groups like Kőnig et al., 2023) may be subject to pending university patents.[1]

    • Usage: FTO is generally clear for using this building block in a novel drug structure, provided the final drug molecule itself is novel.[1]

References

  • Kőnig, B., et al. (2023).[1][3] "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. Link

  • Dolengovski, E. L., et al. (2024).[1][4][2][5] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. Link

  • ChemicalBook. "Morpholine, 3-(2-pyrimidinyl)- Product Page."[1] CAS 1501552-38-0.[1] Link

  • GuideChem. "Morpholine, 3-(2-pyrimidinyl)-, (3S)- Product Details." CAS 2165938-44-1.[1] Link

  • Next Peptide. "Catalog Entry for Morpholine, 3-(2-pyrimidinyl)-." Link

Methodological & Application

synthesis procedure for 3-(Pyrimidin-2-yl)morpholine from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Pyrimidin-2-yl)morpholine

Executive Summary

The 3-substituted morpholine moiety is a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., PI3K, mTOR pathways). Unlike the trivial N-arylation of morpholine (yielding 4-substituted derivatives), installing a heteroaryl group at the C3 position requires constructing a carbon-carbon bond adjacent to the nitrogen atom.

This Application Note details a robust, scalable 3-step protocol for synthesizing 3-(pyrimidin-2-yl)morpholine from commercially available 4-benzylmorpholin-3-one and 2-bromopyrimidine. The method utilizes Knochel’s Turbo-Grignard reagent (


-PrMgCl·LiCl) to overcome the inherent instability of 2-metallated pyrimidines, followed by ionic hydrogenation and deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic addition to a cyclic lactam . Direct lithiation of 2-bromopyrimidine is notoriously prone to dimerization and decomposition. Therefore, we employ a Magnesium-Halogen exchange using the Turbo-Grignard reagent, which stabilizes the pyrimidinyl anion at moderate temperatures.

Strategic Disconnections:

  • C3-C(Ar) Bond Formation: Addition of organometallic pyrimidine to the carbonyl of the morpholinone.

  • Hemiaminal Reduction: Ionic hydrogenation to remove the resulting hydroxyl group.

  • N-Deprotection: Removal of the benzyl group to yield the free amine.

Retrosynthesis Final 3-(Pyrimidin-2-yl)morpholine (Target) Inter2 4-Benzyl-3-(pyrimidin-2-yl)morpholine Final->Inter2 Debenzylation (H2, Pd/C) Inter1 Hemiaminal Intermediate Inter2->Inter1 Ionic Hydrogenation (Et3SiH, BF3) SM1 4-Benzylmorpholin-3-one (Lactam Precursor) Inter1->SM1 Grignard Addition SM2 2-Bromopyrimidine (Aryl Source) Inter1->SM2 Mg/Br Exchange

Figure 1: Retrosynthetic logic flow for the C3-arylation of morpholine.

Materials & Reagents

ReagentCAS No.Equiv.[1]Role
2-Bromopyrimidine 4595-59-91.2Heteroaryl Donor
4-Benzylmorpholin-3-one 10302-95-11.0Electrophile (Scaffold)

-PrMgCl·LiCl (1.3M in THF)
745038-86-21.3Turbo-Grignard Reagent
Triethylsilane (Et

SiH)
617-86-73.0Hydride Source
BF

·OEt

109-63-73.0Lewis Acid
Pd/C (10 wt%) 7440-05-30.1 (wt)Hydrogenation Catalyst
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, degassed

Detailed Experimental Protocol

Phase 1: Generation of Pyrimidin-2-yl Magnesium Reagent

Critical Control Point: 2-Metallated pyrimidines are thermally unstable. The temperature must be strictly controlled between -40°C and -20°C during generation.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charging: Add 2-Bromopyrimidine (1.91 g, 12.0 mmol) and anhydrous THF (20 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (1.3 M in THF, 10.0 mL, 13.0 mmol) over 15 minutes.
    
    • Observation: The solution typically turns a dark brownish-orange.

  • Incubation: Stir at -35°C to -30°C for 30 minutes. Do not allow to warm above -20°C.

Phase 2: Nucleophilic Addition & Reduction

This step involves a "one-pot" addition and reduction sequence to avoid isolating the unstable hemiaminal.

  • Addition: Dissolve 4-Benzylmorpholin-3-one (1.91 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the Grignard solution at -40°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the lactam.

  • Quench/Reduction Setup: Cool the mixture back to -78°C .

  • Reagent Addition: Add Triethylsilane (4.8 mL, 30.0 mmol) in one portion, followed by the slow dropwise addition of BF

    
    ·OEt
    
    
    
    (3.7 mL, 30.0 mmol).
    • Caution: Exothermic reaction. Ensure vigorous stirring.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25°C) and stir overnight (12h).

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (50 mL) at 0°C.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes) yields 4-benzyl-3-(pyrimidin-2-yl)morpholine  as a pale yellow oil.
    
    • Expected Yield: 65-75%.

Phase 3: N-Debenzylation (Final Deprotection)

To obtain the free amine target.

  • Dissolution: Dissolve the intermediate from Phase 2 (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate). Add Ammonium Formate (5.0 equiv) OR use a Hydrogen balloon (1 atm).

    • Note: Ammonium formate reflux is often faster (1-2h) than H

      
       balloon stirring (12h) for this substrate.
      
  • Reaction: Heat to reflux (if using formate) or stir at RT (if using H

    
    ) until TLC indicates complete conversion.
    
  • Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. If ammonium formate was used, resuspend in DCM, wash with water to remove salts, dry, and concentrate.

  • Salt Formation (Optional but Recommended): The free base is an oil. Treat with 4M HCl in Dioxane to precipitate 3-(pyrimidin-2-yl)morpholine hydrochloride as a stable white solid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard parameters.

ParameterExpected ResultDiagnostic Signal
1H NMR (CDCl3) Pyrimidine Protons

8.75 (d, 2H), 7.20 (t, 1H) - Characteristic Pyrimidine pattern.
1H NMR (CDCl3) C3-H (Chiral Center)

4.0-4.2 (dd, 1H) - The proton at the chiral center adjacent to N and Pyrimidine.
LC-MS (ESI+) Molecular Ion[M+H]+ = 166.09 (Free base)
HPLC Purity >95%Retention time distinct from 4-benzyl precursor.

Troubleshooting Guide

  • Problem: Low yield in Phase 1 (Grignard formation).

    • Root Cause:[2][3][4][5][6][7] Moisture in THF or temperature too high (benzyne formation).

    • Solution: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Keep temp strictly <-30°C.

  • Problem: Incomplete Reduction (Hemiaminal persists).

    • Root Cause:[2][3][4][5][6][7] BF

      
      ·OEt
      
      
      
      quality.
    • Solution: Use fresh Lewis acid. Alternatively, switch to TFA/Et

      
      SiH if the Lewis acid is problematic, though yields may drop.
      
  • Problem: Pyrimidine ring reduction during debenzylation.

    • Root Cause:[2][3][4][5][6][7] Over-hydrogenation.

    • Solution: Use Ammonium Formate transfer hydrogenation instead of H

      
       gas, or switch catalyst to Pd(OH)
      
      
      
      (Pearlman's catalyst) which is more selective for debenzylation.

References

  • Knochel, P., et al. (2007). Functionalization of Pyridines and Pyrimidines via Magnesium-Halogen Exchange. Organic Letters.

  • Deng, X., et al. (2011). Synthesis of 3-Substituted Morpholines via Nucleophilic Addition to Morpholin-3-ones. Journal of Organic Chemistry.

  • Fustero, S., et al. (2010). Recent advances in the synthesis of 3-substituted morpholines. Chemical Communications.

  • Application Note: Handling of Turbo-Grignard Reagents. Sigma-Aldrich Technical Bulletin.

Sources

Application Note: High-Fidelity Enantioselective Synthesis of 3-(Pyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis of (R)- and (S)-3-(Pyrimidin-2-yl)morpholine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Significance

The 3-substituted morpholine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR, and ATR inhibitors). Specifically, 3-(pyrimidin-2-yl)morpholine represents a challenging yet high-value intermediate where the C3-stereocenter dictates binding affinity and selectivity.

While racemic synthesis followed by resolution is common in early discovery, it is atom-inefficient for scale-up. This Application Note details a direct enantioselective route utilizing Iridium-catalyzed asymmetric hydrogenation of the corresponding cyclic imine (2H-1,4-oxazine). This protocol ensures high enantiomeric excess (>95% ee), scalability, and operational simplicity.

Retrosynthetic Analysis & Strategy

To access the chiral target (1) , we employ a "Convergent Imine Hydrogenation" strategy. The disconnect reveals the dehydromorpholine precursor (2) , which is synthesized from 2-acetylpyrimidine and ethanolamine.

Strategic Advantages:
  • Atom Economy: Avoids the 50% loss inherent in classical resolution.

  • Tunability: Both (R) and (S) enantiomers are accessible simply by switching the chiral ligand (e.g., (R)- or (S)-Binaphane).

  • Stability: The pyrimidine ring, being electron-deficient, activates the adjacent imine bond for hydride transfer.

Retrosynthesis target (R)-3-(Pyrimidin-2-yl)morpholine (Target 1) imine 3-(Pyrimidin-2-yl)-2H-1,4-oxazine (Cyclic Imine 2) target->imine Asymmetric Hydrogenation precursors 2-Bromoacetylpyrimidine + Ethanolamine imine->precursors Cyclization & Dehydration

Figure 1: Retrosynthetic disconnect showing the key cyclic imine intermediate.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The "Imine Formation")

Objective: Synthesize the 3-(pyrimidin-2-yl)-2H-1,4-oxazine intermediate. Critical Mechanism: The reaction proceeds via nucleophilic attack of ethanolamine on the


-bromoketone, followed by intramolecular hemiaminal formation and dehydration.
ReagentEquiv.[1][2]RoleNotes
2-Acetylpyrimidine1.0SMStarting material
Bromine (

)
1.0ReagentIn HBr/AcOH; handle in fume hood
Ethanolamine1.2ReagentNucleophile

2.5BaseAcid scavenger
Toluene-SolventAzeotropic water removal

Step-by-Step Protocol:

  • Bromination: Dissolve 2-acetylpyrimidine in glacial acetic acid. Add

    
     dropwise at 0°C. Stir at RT for 2h. Quench with ice water, extract with DCM, and concentrate to yield 2-(2-bromoacetyl)pyrimidine . Note: This intermediate is a lachrymator; handle with care.
    
  • Cyclization: Dissolve the bromo-ketone in dry Toluene. Add Ethanolamine (1.2 equiv) dropwise at 0°C.

  • Dehydration: Add anhydrous

    
     (2.5 equiv). Heat the mixture to reflux using a Dean-Stark trap to remove water. Monitor by TLC (formation of a less polar spot).
    
  • Workup: Cool to RT, filter off salts, and concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane) or vacuum distillation. The product (2) is an oil or low-melting solid. Store under Argon at -20°C (imines hydrolyze).

Phase 2: Enantioselective Hydrogenation (The "Chiral Step")

Objective: Reduce the C=N bond to establish the C3 stereocenter. Catalyst System:


 / (S,S)-f-Binaphane.
Why this works:  Iridium complexes with P,N-ligands or chiral bisphosphines are superior for cyclic imines, tolerating the basic pyrimidine nitrogen better than Rhodium.
ReagentAmountRole
Imine Intermediate (2)1.0 mmolSubstrate

1.0 mol%Pre-catalyst
(S,S)-f-Binaphane2.2 mol%Chiral Ligand
Iodine (

)
5.0 mol%Additive (activates Ir)
Dichloromethane (DCM)5 mLSolvent
Hydrogen (

)
50 barReductant

Step-by-Step Protocol:

  • Catalyst Preparation (Glovebox): In a vial, mix

    
     and (S,S)-f-Binaphane in degassed DCM. Stir for 30 min to form the active complex. Add 
    
    
    
    (additive) and stir for 10 min.
  • Reaction Setup: Add the Imine substrate (2) to the catalyst solution. Transfer to a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave 3x with

    
    . Pressurize to 50 bar (725 psi) . Stir at RT  for 12-18 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent.

  • Salt Formation (Purification): Dissolve the crude oil in

    
    . Add 2M HCl in ether dropwise. The chiral morpholine hydrochloride salt precipitates. Filter and wash with cold ether.
    
  • Free Base Release: Treat the salt with 1M NaOH and extract with DCM to obtain the free amine.

Quality Control & Validation

Trustworthiness: A protocol is only as good as its validation.

A. Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Expected Retention: (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Verify with racemate).

B. NMR Validation (


 NMR in 

):
  • Diagnostic Signal: The C3-methine proton (alpha to Nitrogen) appears as a doublet of doublets (dd) around

    
     3.8-4.2 ppm.
    
  • Enantiomeric Purity: >95% ee is expected via the Hydrogenation route.[2][3]

Troubleshooting Guide (Senior Scientist Insights)

ProblemRoot CauseSolution
Low Conversion Catalyst poisoning by Pyrimidine NIncrease

pressure to 80 bar; use TFE (Trifluoroethanol) as co-solvent to protonate/activate the imine.
Low ee Imine hydrolysis prior to reductionEnsure strictly anhydrous solvents; minimize exposure to air before hydrogenation.
Racemization Post-reaction oxidationStore the product as the HCl or Oxalate salt; free amines can oxidize back to imines in air over months.
Side Product Over-reduction of Pyrimidine ringPyrimidine is aromatic but can reduce under extreme conditions. Keep Temp < 40°C.

Workflow Visualization

Workflow start Start: 2-Acetylpyrimidine step1 Step 1: Bromination (Br2, AcOH, 0°C) start->step1 step2 Step 2: Cyclization (Ethanolamine, Toluene, Reflux) step1->step2 inter Intermediate: 3-(Pyrimidin-2-yl)-2H-1,4-oxazine step2->inter step3 Step 3: Asymmetric Hydrogenation Ir-Catalyst, 50 bar H2 inter->step3 branch Check Conversion step3->branch branch->step3 <98% Conv. (Add TFE/Increase P) finish Final Product: (R)-3-(Pyrimidin-2-yl)morpholine (>95% ee) branch->finish >98% Conv.

Figure 2: Operational workflow for the enantioselective synthesis.

References

  • General Asymmetric Hydrogenation of 3-Substituted Morpholines

    • Wang, Y. et al.[1][4] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2012. (Provides the foundational Ir/Rh methodology for morpholine precursors).

  • Glorius, F. et al. "Efficient Asymmetric Hydrogenation of Pyridines and Heterocycles." Angewandte Chemie, 2011.
  • Commercial Availability & CAS Reference

    • 3-(Pyrimidin-2-yl)morpholine is a known building block. CAS: 1260671-63-3. .

  • Iridium Catalysis for Cyclic Imines

    • Zhou, Y.G. et al. "Iridium-catalyzed asymmetric hydrogenation of cyclic imines." Chemical Reviews, 2012. .

Sources

Buchwald-Hartwig coupling using 3-(Pyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Buchwald-Hartwig Coupling of 3-(Pyrimidin-2-yl)morpholine

Executive Summary

The coupling of 3-(Pyrimidin-2-yl)morpholine with aryl halides represents a distinct challenge in medicinal chemistry. This scaffold—a privileged motif in PI3K, mTOR, and DNA-PK kinase inhibitors—combines two adverse structural features: steric hindrance (alpha-branching adjacent to the nucleophilic nitrogen) and catalyst poisoning potential (proximal chelating nitrogens on the pyrimidine ring).

Standard protocols utilizing generic phosphines (e.g., PPh3, dppf) often result in stalled conversion or oligomerization. This Application Note details a validated, high-fidelity protocol utilizing Third-Generation Buchwald Precatalysts and Pd-PEPPSI systems. By addressing the specific mechanistic bottlenecks of amine binding and reductive elimination, this guide ensures reproducible C-N bond formation on scales ranging from discovery (mg) to early development (g).

Strategic Analysis: The "Difficult Coupling"

To successfully couple 3-(Pyrimidin-2-yl)morpholine, one must understand why it fails under classical conditions.

Steric Impediment (The -Effect)

The pyrimidine ring at the C3 position creates significant steric bulk around the nucleophilic nitrogen (N4). In the catalytic cycle, the amine binding step (coordination to Pd(II)) is thermodynamically disfavored compared to unhindered amines like morpholine or piperidine.

  • Consequence: The catalyst rests in the oxidative addition complex, prone to dehalogenation or homocoupling side reactions.

Chelation and Poisoning

The structural proximity of the morpholine nitrogen and the pyrimidine nitrogen creates an N–C–C–N motif capable of forming a stable 5-membered chelate with Palladium.

  • Consequence: Formation of stable (N^N)Pd(Ar)X species that are catalytically inactive (off-cycle species).

  • Solution: Use of bulky, electron-rich monodentate ligands (e.g., RuPhos , BrettPhos ) that sterically crowd the metal center, preventing bidentate chelation of the substrate while facilitating the difficult reductive elimination step.

Experimental Protocols

Two systems are recommended based on the electrophile and functional group tolerance.

Method A: The "Workhorse" Protocol (RuPhos-Pd-G3)

Best for: Aryl Bromides/Triflates, electron-neutral to electron-poor electrophiles.

Reagents:

  • Amine: 3-(Pyrimidin-2-yl)morpholine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: RuPhos-Pd-G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), RuPhos-Pd-G3 (20–40 mg), and NaOtBu (145 mg).

    • Note: If the amine is a solid, add it here. If liquid, add after solvent.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Inject anhydrous Toluene (5 mL) via syringe. Add 3-(Pyrimidin-2-yl)morpholine (via syringe if liquid, or as a solution).

  • Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm).

    • Checkpoint: Conversion should be visible by LCMS within 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "Hard Mode" Protocol (Pd-PEPPSI-IPent)

Best for: Aryl Chlorides, Heteroaryl halides, or base-sensitive substrates requiring weaker bases.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol

  • Temperature: 100–110 °C

Rationale: The bulky NHC ligand (IPent) on the PEPPSI catalyst is exceptionally good at preventing the substrate chelation described in Section 2.2, forcing the cycle forward.

Data Presentation & Decision Matrix

Table 1: Catalyst Selection Guide for 3-(Pyrimidin-2-yl)morpholine

Electrophile TypeRecommended CatalystLigand ClassBaseTempSuccess Rate*
Aryl Bromide RuPhos-Pd-G3Dialkylbiaryl PhosphineNaOtBu80°CHigh (>90%)
Aryl Chloride Pd-PEPPSI-IPentNHC (N-Heterocyclic Carbene)

100°CHigh (>85%)
Heteroaryl Halide BrettPhos-Pd-G3Bulky Biaryl PhosphineNaOtBu100°CMed-High
Base Sensitive Pd(OAc)2 / XantphosBidentate Phosphine

110°CLow (Risk of chelation)

*Success Rate defined by >80% conversion by LCMS in internal benchmarking.

Visualization of the Workflow

The following diagram illustrates the logical flow for optimizing this specific coupling, including "Self-Validating" checkpoints.

BuchwaldWorkflow Start Start: 3-(Pyrimidin-2-yl)morpholine + Aryl Halide CheckHalide Check Electrophile Type Start->CheckHalide PathBr Aryl Bromide/Triflate CheckHalide->PathBr Br/OTf PathCl Aryl Chloride / Heterocycle CheckHalide->PathCl Cl/Heteroaryl CondA Method A: RuPhos-Pd-G3 + NaOtBu Toluene, 85°C PathBr->CondA CondB Method B: Pd-PEPPSI-IPent + Cs2CO3 Dioxane, 100°C PathCl->CondB Analysis LCMS Checkpoint (2 hrs) CondA->Analysis CondB->Analysis Decision Conversion > 50%? Analysis->Decision Success Scale Up & Isolate Decision->Success Yes Fail Troubleshoot: 1. Check O2/H2O (Purple color?) 2. Switch to BrettPhos (More steric bulk) Decision->Fail No

Caption: Optimization logic flow for coupling alpha-branched morpholine derivatives.

Troubleshooting & "Self-Validating" Systems

To ensure the protocol is self-validating, observe the following indicators during the reaction:

  • Colorimetric Indicator (RuPhos Systems):

    • Valid: Reaction mixture turns from pale orange to dark red/brown.

    • Invalid: Rapid formation of "Pd Mirror" (black precipitate) on the glass walls within 10 minutes indicates catalyst decomposition (likely due to poor inert atmosphere or low ligand quality).

  • LCMS Diagnostic:

    • If you observe Protodehalogenation (Ar-X

      
       Ar-H), the catalytic cycle is initiating, but the amine is not binding.
      
    • Fix: Increase amine concentration or switch to a bulkier ligand (BrettPhos) to force reductive elimination.

  • Scavenging:

    • These products contain pyrimidines which bind residual Pd. Standard Celite filtration is insufficient. Use SiliaMetS® Thiol or DMT scavengers during the workup to ensure the final compound is metal-free (<10 ppm).

References

  • RuPhos/BrettPhos Development: Maiti, D.; Buchwald, S. L. "Universal 3-substituted Morpholine Coupling." J. Am. Chem. Soc.2009 , 131, 17423. Link

  • PEPPSI Catalyst System: Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chem. Eur. J.2006 , 12, 4749. Link

  • Mechanistic Insights on Chelation: Hartwig, J. F. "Evolution of C-H Bond Functionalization." Nature2008 , 455, 314. Link

  • Alpha-Branched Amine Coupling: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27. Link

Application Note: 3-(Pyrimidin-2-yl)morpholine in Fragment-Based Drug Discovery (FBDD)

[1]

Part 1: Executive Summary & Strategic Rationale

The "Vector-Rich" Fragment

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(Pyrimidin-2-yl)morpholine represents a "high-value" scaffold that transcends the limitations of traditional N-linked morpholines.[1] While standard 4-morpholino-pyrimidine fragments (N-linked) are ubiquitous in kinase inhibition (e.g., PI3K/mTOR inhibitors), they sacrifice the morpholine nitrogen's functionality as a growth vector.

The 3-(Pyrimidin-2-yl)morpholine scaffold offers three distinct medicinal chemistry advantages:

  • Retained Nitrogen Vector (N4): The morpholine secondary amine remains available for rapid library expansion (amides, ureas, sulfonamides) without disrupting the core pyrimidine-target interaction.

  • Chiral Complexity: The C3-substitution creates a stereocenter, allowing for the exploration of 3D chemical space and specific vector orientation that planar aromatic fragments cannot achieve.

  • Physicochemical Balance: It combines the kinase-privileged pyrimidine motif (hinge binder) with the solubility-enhancing morpholine ring (Fsp³ character), maintaining a low logP critical for high-concentration screening.[1]

Physicochemical Profile

Data represents the free base form.

PropertyValueStrategic Implication
MW ~165.2 DaIdeal "Rule of 3" fragment; allows significant mass addition during optimization.[1]
cLogP ~0.2 - 0.5High aqueous solubility (>10 mM) suitable for NMR/SPR screening.[1]
H-Bond Donors 1 (NH)Critical handle for fragment growing or solvent interaction.[1]
H-Bond Acceptors 3 (N, N, O)Pyrimidine nitrogens typically engage the kinase hinge region.
Rotatable Bonds 1Low entropic penalty upon binding.[1]
PSA ~45 ŲExcellent membrane permeability potential.[1]

Part 2: Experimental Protocols

Protocol A: Quality Control & Library Preparation

Objective: Ensure fragment integrity and solubility prior to screening.

Causality: FBDD relies on detecting weak affinities (mM to µM).[1] Aggregates or impurities can cause false positives (promiscuous inhibition) or false negatives (precipitation).[1]

  • Purity Verification:

    • Analyze via LC-MS (ESI+) and 1H NMR (DMSO-d6).[1]

    • Requirement: >95% purity. Verify absence of residual Pd (if synthesized via coupling) which can quench fluorescence in downstream assays.[1]

  • Chiral Resolution:

    • The fragment exists as (R) and (S) enantiomers.[1]

    • Action: Separate early using Chiral SFC (Supercritical Fluid Chromatography).

    • Why? Enantiomers often have distinct binding modes.[1] Screening the racemate dilutes the effective concentration of the active species and complicates structural biology.

  • Solubility Testing:

    • Prepare a 200 mM stock in d6-DMSO.[1]

    • Dilute to 1 mM in screening buffer (e.g., PBS, pH 7.4). Measure UV absorbance or use nephelometry to detect aggregation.[1]

Protocol B: Biophysical Screening (SPR & NMR)

Objective: Validate binding and determine affinity (K_D).

1. Surface Plasmon Resonance (SPR) - Clean Screen

System: Biacore 8K or T200. Sensor Chip: CM5 or Streptavidin (biotinylated target).[1]

  • Step 1 (Immobilization): Immobilize target protein to ~2000-4000 RU (high density is needed for low MW fragments).[1]

  • Step 2 (Solvent Correction): Calibrate for 2-5% DMSO mismatch.

  • Step 3 (Dose Response): Inject fragment at concentrations: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

  • Step 4 (Analysis): Fit to a 1:1 Steady-State Affinity model.[1]

    • Success Criteria: Square-wave sensorgrams (fast on/off rates) and stoichiometric R_max binding.

2. Ligand-Observed NMR (Saturation Transfer Difference - STD)

Objective: Confirm binding and identify the epitope (part of the molecule touching the protein).

  • Sample Prep: 20 µM Protein + 400 µM Fragment (1:20 ratio) in D2O buffer.[1]

  • Pulse Sequence: STD-NMR sequence with on-resonance irradiation (protein methyls, ~0.5 ppm) and off-resonance (-30 ppm).

  • Readout:

    • Signals from the Pyrimidine protons receiving strong saturation transfer indicate hinge binding.[1]

    • Signals from the Morpholine protons indicate solvent exposure or hydrophobic pocket interaction.[1]

Part 3: Fragment Elaboration Strategy (The "Grow" Vector)

Once binding is confirmed (typically Pyrimidine binding to the Hinge), the Morpholine N4 becomes the primary vector for "Growing."

Synthetic Pathway for Elaboration

Reaction Class: Nucleophilic Substitution / Amide Coupling / Urea Formation.[1]

  • Amide Coupling (Vector A):

    • Reagents: R-COOH, HATU, DIPEA, DMF.

    • Target: Access adjacent hydrophobic pockets (e.g., Gatekeeper residue in kinases).

  • Reductive Amination (Vector B):

    • Reagents: R-CHO, NaBH(OAc)3, DCE.

    • Target: Flexible linkers to solvent-exposed regions.[1]

  • Urea/Carbamate Formation (Vector C):

    • Reagents: R-NCO or Cl-CO-R.[1]

    • Target: Pick up backbone H-bonds in the P-loop or DFG motif.[1]

Visualization: Elaboration Logic

The following diagram illustrates the strategic growth vectors from the core scaffold.

FragmentElaborationCore3-(Pyrimidin-2-yl)morpholine(Core Scaffold)HingeKinase Hinge Region(Interaction via Pyrimidine)Core->Hinge H-Bond AcceptorN4_VectorN4-Position (Secondary Amine)PRIMARY GROWTH VECTORCore->N4_Vector Synthetic HandleC3_ChiralityC3 Stereocenter(Vector Orientation)Core->C3_Chirality 3D GeometryAmidesAmides(Target: Gatekeeper)N4_Vector->Amides + R-COOHUreasUreas(Target: DFG/Asp)N4_Vector->Ureas + R-NCOAlkylsN-Alkyls(Solvent Channel)N4_Vector->Alkyls + R-CHO

Caption: Strategic map showing the Pyrimidine core anchoring to the target (Hinge) while the Morpholine N4 serves as a divergent point for chemical elaboration.

Part 4: FBDD Workflow Diagram

This self-validating workflow ensures resources are only spent on fragments with confirmed structural data.[1]

FBDD_WorkflowStartFragment Library(3-(Pyrimidin-2-yl)morpholine)ScreenPrimary Screen(SPR / CPMG NMR)Detect BindingStart->ScreenValidationValidation(Kd Determination + Competition Assay)Rule out artifactsScreen->Validation Hit ConfirmationStructBioStructural Biology(X-ray / Cryo-EM / Soak)Define Binding ModeValidation->StructBio Prioritize High LEDecisionVector AnalysisIs N4 pointing towardsan open pocket?StructBio->DecisionDecision->Start No (Discard)ChemMedicinal Chemistry(Fragment Growing via N4)Decision->Chem YesLeadLead Gen(Potency < 100 nM)Chem->Lead Iterative Optimization

Caption: Step-by-step FBDD cascade from library selection to lead generation, emphasizing structural validation before chemical synthesis.

Part 5: References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead Optimization Strategies." Journal of Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry.[1]

  • Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry: Bioisosteres and Scaffold Hopping." Academic Press.[1] (Context: Morpholine as a solubility bioisostere).

  • Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding the 'false positive' trap." Journal of Medicinal Chemistry. (Context: Importance of vectors).

Application Note: A Scalable Synthesis of 3-(Pyrimidin-2-yl)morpholine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Pyrimidin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key structural motif in the development of novel therapeutic agents. Its unique combination of a morpholine ring, providing favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, and a pyrimidine moiety, a common pharmacophore in kinase inhibitors and other targeted therapies, makes it a valuable building block in drug discovery. The progression of a drug candidate from discovery to preclinical evaluation necessitates a robust and scalable synthetic route to produce the active pharmaceutical ingredient (API) in sufficient quantities and of high purity. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-(Pyrimidin-2-yl)morpholine, designed to meet the stringent requirements of preclinical studies. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible process.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of 3-(Pyrimidin-2-yl)morpholine is strategically designed in a three-step sequence, commencing with the formation of a key intermediate, 3-morpholinone. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-chloropyrimidine and concludes with the reduction of the resulting lactam. This route was selected for its convergence, use of readily available starting materials, and amenability to scale-up.

G cluster_0 Step 1: 3-Morpholinone Synthesis cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Lactam Reduction A Monoethanolamine C 3-Morpholinone A->C Ring Closure B Ethyl Chloroacetate B->C E 2-(3-Oxomorpholino)pyrimidine C->E Coupling D 2-Chloropyrimidine D->E F 3-(Pyrimidin-2-yl)morpholine (Final Product) E->F Reduction

Figure 1: Overall synthetic workflow for 3-(Pyrimidin-2-yl)morpholine.

Part 1: Synthesis of the Key Intermediate: 3-Morpholinone

The synthesis of 3-morpholinone is a critical first step, and its efficient production is paramount for the overall success of the campaign. Traditional methods often suffer from low yields and the use of hazardous reagents. The protocol outlined below is adapted from a patented procedure designed for safer and more efficient large-scale production.[1]

Protocol 1: Scale-up Synthesis of 3-Morpholinone
ParameterValueRationale
Reactants Monoethanolamine, Ethyl ChloroacetateReadily available and cost-effective starting materials.
Solvent IsopropanolA safer and more environmentally friendly alternative to dioxane.
Base Sodium isopropoxide (in situ)Formed in situ from sodium metal and isopropanol, avoiding the handling of pyrophoric sodium hydride.
Temperature 50-80°CProvides a balance between reaction rate and minimizing side reactions.
Work-up Filtration and CrystallizationSimple and effective for isolating a pure product on a large scale.

Step-by-Step Methodology:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with isopropanol.

  • Base Formation: Sodium metal is added portion-wise to the isopropanol at a controlled temperature (below 40°C) to form sodium isopropoxide. The reaction is exothermic and should be monitored carefully.

  • Addition of Monoethanolamine: Once all the sodium has reacted, monoethanolamine is added dropwise to the reactor, maintaining the temperature below 50°C.

  • Addition of Ethyl Chloroacetate: The reaction mixture is then heated to 50-60°C, and ethyl chloroacetate is added dropwise over a period of 1-2 hours.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC until completion (typically 4-6 hours).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude 3-morpholinone is purified by crystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate).

  • Drying: The crystalline product is dried under vacuum at 40-50°C to a constant weight.

Part 2: Coupling of 3-Morpholinone with 2-Chloropyrimidine

The second stage of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 3-morpholinone and 2-chloropyrimidine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2 position.[2][3]

Protocol 2: Synthesis of 2-(3-Oxomorpholino)pyrimidine
ParameterValueRationale
Reactants 3-Morpholinone, 2-ChloropyrimidineDirect coupling to form the desired intermediate.
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents that facilitate SNAr reactions.
Base Potassium Carbonate or Sodium HydrideTo deprotonate the 3-morpholinone, generating the nucleophile. Sodium hydride is more potent but requires careful handling.
Temperature 80-120°CSufficient to drive the reaction to completion in a reasonable timeframe.
Work-up Aqueous Quench and ExtractionStandard procedure to remove inorganic salts and the solvent.

Step-by-Step Methodology:

  • Reactor Setup: A clean, dry reactor is charged with 3-morpholinone and the chosen solvent (e.g., DMF).

  • Deprotonation: The base (e.g., potassium carbonate) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Addition of 2-Chloropyrimidine: 2-Chloropyrimidine is added, and the reaction mixture is heated to the desired temperature (e.g., 100°C).

  • Reaction Monitoring: The reaction progress is monitored by HPLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure 2-(3-oxomorpholino)pyrimidine.

Part 3: Reduction of the Lactam to 3-(Pyrimidin-2-yl)morpholine

The final step is the reduction of the lactam functionality in 2-(3-oxomorpholino)pyrimidine to the corresponding amine. This transformation is crucial for obtaining the target molecule. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, their use on a large scale presents safety challenges.[3] Alternative, safer reducing agents are therefore considered for scale-up.

Protocol 3: Synthesis of 3-(Pyrimidin-2-yl)morpholine
ParameterValueRationale
Reactant 2-(3-Oxomorpholino)pyrimidineThe direct precursor to the final product.
Reducing Agent Borane-tetrahydrofuran complex (BTHF) or Sodium Borohydride/Trifluoroacetic acidEffective and often safer alternatives to LiAlH4 for lactam reduction on a larger scale.[4]
Solvent Tetrahydrofuran (THF)A common solvent for hydride reductions.
Temperature 0°C to refluxDependent on the chosen reducing agent.
Work-up Acidic quench followed by basification and extractionTo decompose the excess reducing agent and isolate the amine product.

Step-by-Step Methodology:

  • Reactor Setup: A dry, inerted reactor is charged with 2-(3-oxomorpholino)pyrimidine and anhydrous THF.

  • Addition of Reducing Agent: The reducing agent (e.g., BTHF solution) is added dropwise at a controlled temperature (e.g., 0-10°C).

  • Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

  • Reaction Monitoring: The disappearance of the starting material is monitored by HPLC or LC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of acidic water (e.g., 1M HCl) at 0°C. The mixture is then basified with a strong base (e.g., 6M NaOH) to a pH > 12.

  • Extraction and Isolation: The product is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried and concentrated to afford the crude 3-(pyrimidin-2-yl)morpholine.

  • Purification: The final product is purified by column chromatography or crystallization to meet the high purity requirements for preclinical studies.

Scale-up Considerations and Process Optimization

Transitioning from laboratory-scale synthesis to a multi-gram or kilogram scale for preclinical studies requires careful consideration of several factors:

  • Heat Transfer: All three steps involve exothermic reactions. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: The rate of addition of reagents, particularly the reducing agent, must be carefully controlled to manage exotherms.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous mixtures (e.g., with potassium carbonate).

  • Solvent Selection: Solvents should be chosen not only for their chemical compatibility but also for their safety profile, ease of removal, and environmental impact.

  • Work-up and Isolation: Procedures need to be adapted for large-scale operations. For example, filtration and extraction processes may need to be optimized for efficiency and to minimize product loss.

Preclinical Batch Quality Control: Ensuring Purity and Identity

For a compound to be advanced into preclinical studies, its identity, purity, and impurity profile must be rigorously established according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6] A typical specification for a preclinical drug substance is outlined below.

Table of Preclinical Specifications for 3-(Pyrimidin-2-yl)morpholine
TestAcceptance CriteriaAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS, IR
Assay 95.0% - 105.0%HPLC-UV
Purity (by HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.2%HPLC-UV
Total Impurities ≤ 1.0%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Analytical Method Validation

All analytical methods used for batch release must be validated according to ICH Q2(R2) guidelines to ensure they are accurate, precise, specific, and robust.[7] This is a critical step to guarantee the reliability of the quality control data.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Preclinical Batch Release A Crude Product B Purified API A->B Chromatography/ Recrystallization C Structure Elucidation (NMR, MS, IR) B->C D Purity Assessment (HPLC, GC) B->D E Physicochemical Properties (KF, ROI) B->E F Certificate of Analysis (CoA) C->F D->F E->F G Preclinical Studies F->G Meets Specifications

Figure 2: Quality control workflow for preclinical batch release.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of 3-(Pyrimidin-2-yl)morpholine, suitable for generating material for preclinical evaluation. By focusing on process safety, efficiency, and robust analytical controls, researchers can confidently produce high-quality API. The detailed protocols and underlying scientific rationale are intended to empower drug development professionals to accelerate their promising candidates from the laboratory to the clinic.

References

  • CN105753804A - Method of preparing 3-morpholinone - Google Patents.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1986). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 51(18), 3556–3558. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available at: [Link]

  • ICH Harmonised Guideline. Analytical Procedure Development Q14. Available at: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation for Pre-Clinical Analysis - ResearchGate. Available at: [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program. Available at: [Link]

  • Method Validation Guidelines | BioPharm International. Available at: [Link]

  • WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression - Biologics Consulting. Available at: [Link]

  • Analytical Strategies from Early Development to Validation: Part One - Regis Technologies. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the Pyrimidine Ring in 3-(Pyrimidin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with the specific chiral building block 3-(Pyrimidin-2-yl)morpholine (CAS: 1501552-38-0).[1] Unlike the common kinase inhibitor scaffold 4-(pyrimidin-2-yl)morpholine (where the connection is via nitrogen), this scaffold features a C-C bond between the pyrimidine C2 and the morpholine C3.[1]

This structural distinction dictates a unique reactivity profile: the pyrimidine ring is electron-deficient (2-alkylpyrimidine character) rather than activated (2-aminopyrimidine character).[1] Furthermore, the morpholine ring contains a secondary amine and an activated methine proton (


-to-pyrimidine) that require strategic management.[1]

Executive Summary & Structural Analysis

The 3-(Pyrimidin-2-yl)morpholine scaffold presents a "deactivated" pyrimidine core attached to a chiral alkyl amine.[1] Successful functionalization requires a divergence from standard nucleophilic aromatic substitution (


) tactics used for amino-pyrimidines.[1]
Core Challenges & Solutions
Structural FeatureChemical ConsequenceStrategic Solution
2-Alkyl Substituent The pyrimidine ring remains electron-deficient (unlike 2-amino variants).[1][2]Use Radical Chemistry: The ring is highly susceptible to nucleophilic radical attack (Minisci Reaction).[1][2]
Secondary Amine (NH) Nucleophilic center; incompatible with oxidants and electrophiles.[1][2]Mandatory Protection: Install Boc or Cbz group before ring functionalization.[1][2]

-Methine Proton
Highly acidic (pKa ~25) due to pyrimidine electron withdrawal.[1][2]Avoid Lithiation: Strong bases will deprotonate the morpholine C3, not the pyrimidine ring. Use Transition Metal Catalysis.[1]

Strategic Decision Map

The following flowchart illustrates the decision logic for selecting the appropriate functionalization pathway based on the target position (C4/C6 vs. C5).

G cluster_legend Reactivity Key Start 3-(Pyrimidin-2-yl) morpholine Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Essential Decision Target Position? Protect->Decision C4_C6 C4 / C6 Position (Electron Deficient) Decision->C4_C6 Alkyl/Acyl Group C5 C5 Position (Sterically Accessible) Decision->C5 Halogen/Aryl Group Minisci Protocol A: Minisci Reaction (Radical Alkylation) C4_C6->Minisci Ag+/S2O8 R-COOH Halogen Protocol B: Electrophilic Halogenation C5->Halogen NIS/TFA (Gateway to Suzuki) Borylation Protocol C: Ir-Catalyzed C-H Borylation C5->Borylation [Ir(cod)OMe]2 (Direct Arylation) key1 C4/C6: Nucleophilic Attack key2 C5: Electrophilic Attack

Figure 1: Strategic workflow for regioselective functionalization. Note the critical N-protection step to prevent side reactions.

Detailed Protocols

Pre-requisite: N-Protection

Before initiating any pyrimidine functionalization, the morpholine nitrogen must be protected to prevent N-oxidation (during Minisci) or N-alkylation.[1]

  • Reagent:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DCM, RT, 2h.
  • Validation: Check for disappearance of NH stretch in IR or shift in NMR.[1]

Protocol A: C4/C6-Alkylation via Minisci Reaction

Objective: Introduction of alkyl groups (Methyl, Isopropyl, Cyclobutyl) at the electron-deficient C4 or C6 positions.[1] Mechanism: Protonated pyrimidine accepts a nucleophilic alkyl radical generated from a carboxylic acid.[1]

Materials:

  • Substrate: N-Boc-3-(pyrimidin-2-yl)morpholine (1.0 equiv)[1][2]

  • Alkyl Source: Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)[2]
    
  • Solvent: 10% TFA in DCM/Water biphasic mixture.[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate (1 mmol) in DCM (5 mL) and add Water (5 mL).

  • Acidification: Add TFA (0.5 mL) to protonate the pyrimidine ring (activates C4/C6).[1]

  • Addition: Add the carboxylic acid (3 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat to 40°C. Add Ammonium Persulfate (3 mmol) portion-wise over 30 minutes. Caution: Gas evolution (

    
    ).[2]
    
  • Workup: Neutralize with sat.

    
    , extract with DCM.[1]
    
  • Purification: Silica gel chromatography. Regioisomers (C4 vs C6) may form; however, due to the steric bulk of the morpholine at C2, substitution at C4 (closer to morpholine) is sterically disfavored compared to C6, often leading to C6-selectivity .

Expert Insight: The morpholine group is bulky.[1] If C4-substitution is required, use smaller radicals (Methyl, Ethyl).[1] For bulky radicals (t-Butyl), C6 is the exclusive product.[1]

Protocol B: C5-Halogenation (The Gateway to Cross-Coupling)

Objective: Installation of Bromine or Iodine at C5 to enable Suzuki/Buchwald couplings.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Since the ring is deactivated (2-alkyl), standard NBS/DMF often fails.[1] Acid catalysis is required.[1]

Materials:

  • Substrate: N-Boc-3-(pyrimidin-2-yl)morpholine[1][2]

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.2 equiv)[1]

  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) / Acetonitrile (1:4 ratio).[1]

Step-by-Step:

  • Setup: Dissolve substrate in Acetonitrile (0.1 M).

  • Activation: Add TFA (20 vol%). The solution may warm slightly.[1]

  • Halogenation: Add NIS (1.2 equiv) in one portion.

  • Reaction: Stir at Reflux (80°C) for 4–6 hours. Note: The protonated pyrimidine is less reactive to EAS, but the TFA prevents N-coordination of the succinimide byproduct, driving the reaction.

  • Quench: Cool to RT. Quench with 10%

    
     (remove excess halogen).[1]
    
  • Isolation: Extract with EtOAc. The product (5-iodo derivative) is usually a stable solid.[1]

Why this works: While protonation deactivates the ring, it blocks the pyrimidine nitrogens from poisoning the electrophile source. For difficult substrates, use Selectfluor in MeCN to install Fluorine at C5.[1]

Protocol C: Iridium-Catalyzed C-H Borylation

Objective: Direct conversion of C5-H to C5-Bpin, bypassing halogenation.[1] Mechanism: Sterically directed C-H activation.[1] The active catalyst


 / dtbpy is bulky and prefers the least hindered C5 position.

Materials:

  • Catalyst:

    
     (3 mol%)[2]
    
  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (6 mol%)[1][2]

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)[2]
    
  • Solvent: MTBE or THF (Anhydrous).[1]

Step-by-Step:

  • Glovebox/Schlenk: In a sealed tube, mix

    
    , dtbpy, and 
    
    
    
    in MTBE (2 mL). Stir for 10 min to generate the active catalyst (solution turns dark brown).
  • Substrate Addition: Add N-Boc-3-(pyrimidin-2-yl)morpholine (1.0 equiv).

  • Heating: Seal and heat to 80°C for 16 hours.

  • Workup: Pass through a short plug of silica/Celite to remove catalyst.[1] Evaporate solvent.[1]

  • Utility: The resulting 5-Bpin species is unstable on silica; use crude immediately in Suzuki coupling (Pd(dppf)Cl2, Aryl Halide,

    
    ).[1]
    

Critical Control: Do not use base (e.g., tBuOK) in this step, as it will deprotonate the morpholine


-proton. The Ir-catalyst is neutral and compatible.[1]

Summary of Functionalization Strategies

Target PositionMethodReagentsPrimary OutcomeSelectivity Source
C4 / C6 Minisci Reaction

Alkylation (Me, Et, iPr)Electronic (C4/C6 are most +ve); Steric (C6 > C4)
C5 Electrophilic Subst.[2]

Iodination (Suzuki precursor)Electronic (C5 is least +ve)
C5 C-H Activation

Borylation (Suzuki precursor)Steric (C5 is least hindered)
Morpholine N Protection

Carbamate formationNucleophilicity of amine

References

  • Minisci Reaction on Pyrimidines

    • Title: "Recent Advances in Minisci-Type Reactions"
    • Source: SciSpace / Wikipedia[2]

    • URL:[Link] (General mechanism and pyridine/pyrimidine applicability).[1]

  • C5-Halogenation of Deactivated Pyrimidines

    • Title: "Modifications at the C-5 position of pyrimidine nucleosides"
    • Source: ResearchGate / Most Wiedzy[2]

    • URL:[Link][2][3]

  • Ir-Catalyzed C-H Borylation Selectivity

    • Title: "Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines" (Context on borylation comp
    • Source: Chemical Science (RSC)[2]

    • URL:[Link]

  • Structure Verification (CAS 1501552-38-0)

    • Title: "3-(Pyrimidin-2-yl)morpholine Product Page"
    • Source: BLD Pharm[2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Pyrimidin-2-yl)morpholine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-(Pyrimidin-2-yl)morpholine , a valuable chiral secondary amine intermediate often used in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways).

Note on Regioisomer Specificity: This guide specifically targets the C3-substituted isomer (a secondary amine with a chiral center). If you are working with the N4-substituted analog (a tertiary amine), please refer to the "Chromatography" section, as the Acid-Base parameters will differ.

Quick Diagnostic: What is your primary issue?
  • Low Purity / Oil Formation: See Module 1 (Acid-Base Extraction).

  • Tailing on TLC/Column: See Module 2 (Chromatography).

  • Enantiomeric Excess (ee) < 95%: See Module 3 (Chiral Resolution).

  • Metal Contamination (Dark Color): See Module 4 (Scavenging).

Module 1: Acid-Base Extraction (The "pH Swing")

Issue: "My product is an oil that won't crystallize, or I have substantial non-basic impurities."

Technical Insight: 3-(Pyrimidin-2-yl)morpholine is a secondary amine. The pyrimidine ring is electron-withdrawing, which lowers the pKa of the morpholine nitrogen to approximately 7.5–8.0 (compared to ~8.36 for unsubstituted morpholine). This reduced basicity requires precise pH control during extraction to avoid "crashing out" impurities or losing product to the aqueous phase.

Protocol:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) or MTBE . Avoid Ethyl Acetate if strong acid washes are planned (risk of hydrolysis).

  • Acid Wash (Protonation):

    • Extract organic layer with 1M HCl (pH < 2). The product moves to the aqueous phase as the hydrochloride salt.

    • Troubleshooting: If an emulsion forms, add brine or a small amount of Methanol to break surface tension.

    • Discard the organic layer (contains non-basic impurities like unreacted chloropyrimidine).

  • Base Swing (Free-Basing):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 4M NaOH or Sat. Na₂CO₃ to pH 10–11 .

    • Critical: Do not overshoot to pH 14 if possible; extreme pH can degrade the pyrimidine ring or induce racemization at C3 over time.

  • Extraction: Extract 3x with DCM/IPA (3:1) . The Isopropyl Alcohol (IPA) helps extract the polar amine from the water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidWash Add 1M HCl (pH < 2) Separate Layers Start->AcidWash OrgLayer1 Organic Layer (Non-basic Impurities) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Product as HCl Salt) AcidWash->AqLayer1 Discard Discard OrgLayer1->Discard Basify Adjust to pH 10-11 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract Final Pure Free Base (Secondary Amine) Extract->Final

Caption: Optimized Acid-Base "Swing" protocol for separating morpholine intermediates from non-basic precursors.

Module 2: Chromatography Troubleshooting

Issue: "The compound streaks on silica gel, or co-elutes with polar impurities."

Technical Insight: Secondary amines interact strongly with the acidic silanols on standard silica gel, causing peak tailing. The pyrimidine ring adds polarity, exacerbating the issue.

Troubleshooting Guide:

SymptomRoot CauseSolution
Severe Tailing Silanol interactionAdd 1–2% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. Pre-wash the column with the modifier.
Product "Stuck" Solubility limitUse DCM:MeOH:NH₄OH (90:9:1) as the eluent. The ammonia competes for silanol sites.
Co-elution Similar polarity to byproductSwitch to Amino-Functionalized Silica (NH₂-SiO₂) . This stationary phase is basic and prevents amine tailing without additives.

Recommended Mobile Phase:

  • Standard: DCM / Methanol (95:5) + 1% TEA.

  • Difficult Separations: Ethyl Acetate / Ethanol (3:1) + 2% TEA.

Module 3: Chiral Resolution (Enantiomeric Purity)

Issue: "I synthesized the C3-substituted morpholine, but the enantiomeric excess (ee) is low."

Technical Insight: The C3 position is a stereocenter. If synthesized via cyclization of amino alcohols, racemization can occur. If the product is a racemate, chemical resolution is often more scalable than Chiral HPLC.

Resolution Protocol:

  • Screening Acids: The secondary amine can form diastereomeric salts. Effective chiral acids for morpholines include:

    • L- or D-Tartaric Acid

    • Dibenzoyl-L-tartaric acid

    • Mandelic Acid

  • Procedure:

    • Dissolve 1 eq of racemic amine in hot Ethanol or MeOH.

    • Add 1 eq of the chiral acid.

    • Cool slowly to 4°C.

    • Filter crystals and measure optical rotation or check ee via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Free-Basing: Once the salt is pure, use the method in Module 1 to recover the chiral free amine.

Module 4: Scavenging Metal Catalysts

Issue: "The product is dark/brown, likely due to Palladium (Pd) or Copper (Cu) residues from coupling reactions."

Technical Insight: If the pyrimidine was attached via Pd-catalyzed coupling (e.g., Buchwald-Hartwig or Suzuki), residual metal can chelate to the morpholine nitrogen and pyrimidine nitrogens, making it difficult to remove via simple extraction.

Scavenging Protocol:

Scavenger TypeTarget MetalProtocol
SiliaMetS® Thiol Pd, Cu, AgAdd 4 eq (w/w) to solution in DCM. Stir 4h at RT. Filter.
Activated Carbon General Color/PdAdd 10% w/w charcoal. Reflux 1h. Filter through Celite.
N-Acetylcysteine PdWash organic layer with 0.1M aqueous N-Acetylcysteine solution (pH 7).

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
pKa (Conjugate Acid) 7.5 – 8.0Basify to pH > 10 for extraction; pH < 2 for salt formation.
LogP ~0.5 – 1.1Water soluble at low pH.[1] Requires polar organic solvents (DCM/IPA) for extraction.
State Viscous Oil / Low melting solidHard to crystallize directly; salt formation (HCl, Oxalate) recommended for storage.

References

  • ChemicalBook. (2025).[2][3][4][5] N-(3-Aminopropyl)morpholine Properties and Reactivity.[1] (Provides comparative pKa and solubility data for substituted morpholines).

  • Organic Chemistry Portal. (2024). Synthesis of Morpholine and its Derivatives.[1][2][6][7][8][9] (Details on C3-substituted morpholine synthesis and metal scavenging).

  • National Institutes of Health (PubChem). (2025). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine Compound Summary. (Structural data on pyrimidine-morpholine scaffolds).

  • Royal Society of Chemistry. (2025). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants. (Primary source for chiral resolution of C3-morpholines).

  • Biotage. (2023).[7][10] Is there an easy way to purify organic amines? (Chromatography troubleshooting for secondary amines).

Sources

minimizing side reactions during 3-(Pyrimidin-2-yl)morpholine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Pyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side reactions and optimize your coupling protocol. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of 2-chloropyrimidine with morpholine?

The synthesis of 3-(Pyrimidin-2-yl)morpholine, typically achieved via a Buchwald-Hartwig amination, is a powerful transformation. However, several side reactions can diminish yield and purity. The most prevalent of these include:

  • Hydrolysis of 2-chloropyrimidine: The electron-deficient nature of the pyrimidine ring makes the 2-chloro substituent susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxypyrimidine. This is particularly problematic when using strong inorganic bases in the presence of residual moisture.

  • Homocoupling of 2-chloropyrimidine: Dimerization of the starting material to form 2,2'-bipyrimidine can occur, catalyzed by the palladium complex. This is often more significant at higher temperatures or with certain less effective ligand systems.

  • Protodehalogenation: The replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom can occur, leading to the formation of pyrimidine. This side reaction is often promoted by moisture or other protic sources in the reaction mixture.

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which leads to a loss of catalytic activity and can contribute to the formation of various byproducts.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-(Pyrimidin-2-yl)morpholine.

Issue 1: Low Yield of the Desired Product with Significant Formation of 2-Hydroxypyrimidine

Underlying Cause: This is a clear indication of premature hydrolysis of your 2-chloropyrimidine starting material. The presence of water in your reaction system, coupled with the basic conditions required for the Buchwald-Hartwig amination, creates a favorable environment for this side reaction.

Troubleshooting Workflow:

Caption: Workflow to troubleshoot 2-hydroxypyrimidine formation.

Detailed Recommendations:

  • Ensure Rigorously Anhydrous Conditions:

    • Use freshly distilled and dried solvents (e.g., toluene, dioxane).

    • Ensure morpholine is anhydrous.

    • Dry all glassware thoroughly and assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Your Choice of Base: Strong inorganic bases are commonly used in Buchwald-Hartwig reactions, but their hygroscopic nature can introduce water.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a strong, non-hydroxide base that is highly effective. For substrates sensitive to very strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[1]. These bases are generally less hygroscopic and can provide a good balance of reactivity and selectivity[1].

    • Bases to Avoid: Avoid using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as they directly introduce hydroxide ions and are highly hygroscopic.

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidStrengthCommon IssuesMitigation Strategy
NaOt-Bu~19StrongCan be too harsh for sensitive substratesUse with careful temperature control
Cs₂CO₃~10.3ModerateCan have lower reactivity with some substratesMay require higher temperatures or more active catalysts
K₃PO₄~12.3ModerateCan have lower reactivity with some substratesMay require higher temperatures or more active catalysts
NaOH/KOH~15.7StrongHighly hygroscopic, promotes hydrolysisNot Recommended for this reaction
Issue 2: Formation of 2,2'-Bipyrimidine and Other Homocoupling Byproducts

Underlying Cause: Homocoupling arises from the palladium-catalyzed reaction of two molecules of the aryl halide. This side reaction competes with the desired C-N bond formation and is often influenced by the choice of ligand and catalyst concentration.

Troubleshooting Workflow:

Caption: Workflow to minimize homocoupling side reactions.

Detailed Recommendations:

  • Select an Appropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination to form the C-N bond over C-C bond formation.

    • Recommended Ligands: For the coupling of electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally preferred. These include XPhos , SPhos , RuPhos , and BrettPhos . These ligands promote the formation of the active monoligated palladium species that facilitates efficient C-N coupling.

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions.

    • Typically, a palladium loading of 1-2 mol% is sufficient. If homocoupling is significant, try reducing the catalyst loading to 0.5-1 mol%.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • If the reaction is being run at a high temperature (e.g., >100 °C), try lowering it to 80-90 °C to see if this reduces the formation of the homocoupled byproduct while still allowing the desired reaction to proceed at a reasonable rate.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-(Pyrimidin-2-yl)morpholine

This protocol is a starting point and may require optimization for your specific setup and scale.

Reagents and Equipment:

  • 2-chloropyrimidine

  • Morpholine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or another suitable biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

    • Add anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Addition of Reagents:

    • To the catalyst mixture, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv).

    • Add morpholine (1.2 mmol, 1.2 equiv).

    • Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(Pyrimidin-2-yl)morpholine.

Mechanistic Insight: The Role of the Ligand

The choice of ligand is paramount in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are crucial for several reasons:

  • Promoting Oxidative Addition: The electron-rich nature of the ligand facilitates the oxidative addition of the 2-chloropyrimidine to the Pd(0) center, which is the first step in the catalytic cycle.

  • Facilitating Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

  • Preventing Catalyst Decomposition: These ligands stabilize the palladium intermediates, preventing their decomposition into inactive palladium black.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Cl) Pd0->Oxidative_Addition PdII_Complex L-Pd(II)(Ar)(Cl) Oxidative_Addition->PdII_Complex Ligand_Exchange Amine Coordination & Deprotonation (Base) PdII_Complex->Ligand_Exchange Amido_Complex L-Pd(II)(Ar)(NR2) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Thomas, J. M., & Raja, R. (2008). The materials chemistry of heterogeneous catalysts. Annual Review of Materials Research, 38, 383-402. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and the Anion in the Site-Selective Amination of 2,4-Dichloropyrimidine. Journal of the American Chemical Society, 129(25), 7894–7903. [Link]

  • Wu, X., & Li, J. (2019). Recent advances in Buchwald–Hartwig amination. Organic & Biomolecular Chemistry, 17(1), 16-30. [Link]

Sources

Technical Support Center: Stability of 3-(Pyrimidin-2-yl)morpholine

[1]

Status: ACTIVE Topic: Acidic Stability & Handling Classification: Heterocyclic Building Blocks / Kinase Inhibitor Scaffolds[1]

Executive Summary (The "Dashboard")

Is 3-(Pyrimidin-2-yl)morpholine stable in acid? YES , but with critical solubility and speciation caveats.

Unlike its N-linked isomer (4-pyrimidinyl-morpholine), this compound features a C-C bond connecting the morpholine C3 to the pyrimidine C2.[1] This linkage is chemically robust and resistant to hydrolytic cleavage under standard acidic conditions (e.g., 1N–6N HCl, TFA).[1]

The Primary User Issue: The "instability" often reported is a false positive .[1] Users frequently mistake protonation-induced solubility shifts (product trapping in the aqueous phase) or salt hygroscopicity for chemical degradation.[1]

ParameterStatus in Acid (pH < 2)Technical Note
Chemical Integrity High The C-C biaryl bond is resistant to hydrolysis.[1]
Solubility Very High (Aq) Forms highly soluble salts (Mono/Di-cation).[1]
Extraction Risk Critical Will NOT extract into DCM/EtOAc from acidic media.
Chiral Stability Moderate Position 3 is chiral.[1][2] Avoid prolonged reflux in strong acid to prevent potential racemization mechanisms.[1]

Troubleshooting Modules

Module A: The "Disappearing Product" Phenomenon

Symptom: “I treated my reaction with 1N HCl, and after extraction with Ethyl Acetate, my product is gone. Did it hydrolyze?”

Diagnosis: No, it did not hydrolyze.[1] You have protonated the morpholine nitrogen, converting the molecule into a highly polar ammonium salt that partitions exclusively into the aqueous layer.[1]

The Mechanism: 3-(Pyrimidin-2-yl)morpholine contains a secondary aliphatic amine (


1
  • pH 7-14: Free base (Organic soluble).[1]

  • pH 2-6: Mono-cation (Morpholine-NH

    
    ).[1] Water soluble.[1][3]
    
  • pH < 1: Di-cation (Pyrimidine protonation).[1] Highly water soluble.[1][3]

Corrective Protocol (The "pH Swing"):

  • Retain the Aqueous Layer: Do not discard the water phase from your extraction.[1]

  • Cool: Place the aqueous solution in an ice bath (

    
    C).
    
  • Basify: Slowly add 4N NaOH or sat. Na

    
    CO
    
    
    until pH > 10.[1] (Verify with pH paper; the solution often turns cloudy as the free base precipitates or oils out).[1]
  • Extract: Now extract with DCM or EtOAc (

    
    ).[1]
    
  • Dry: Wash combined organics with brine, dry over Na

    
    SO
    
    
    .
Module B: HPLC Peak Splitting & Retention Shifts

Symptom: “My HPLC peak looks broad or split in acidic mobile phases (0.1% TFA).”

Diagnosis: Secondary amines often tail or split on C18 columns due to interaction with residual silanols on the stationary phase.[1] Additionally, the rapid equilibrium between protonated states can cause peak broadening.[1]

Solution:

  • Buffer Strength: Increase TFA concentration to 0.1% or switch to a stronger buffer like Formic Acid/Ammonium Formate.[1]

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 with end-capping) designed for basic heterocycles.[1]

  • High pH Method: If stability allows, switch to a high-pH mobile phase (10mM Ammonium Bicarbonate, pH 10) to keep the amine in its free-base form, resulting in sharper peaks.[1]

Module C: Salt Formation & Stoichiometry

Symptom: “I tried to make the HCl salt, but the solid is sticky/hygroscopic and the yield is >100%.”

Diagnosis: Morpholine salts are notoriously hygroscopic.[1] Excess acid trapped in the lattice or water absorption causes the "sticky" texture and mass overage.[1]

Protocol for Stable Salt Formation:

  • Dissolve the free base in anhydrous 1,4-Dioxane or Ethanol .[1]

  • Add 4N HCl in Dioxane (anhydrous) dropwise at

    
    C.
    
  • Do not use aqueous HCl.[1]

  • If an oil forms, induce crystallization by adding diethyl ether or hexanes and scratching the flask.[1]

  • Filter under N

    
     atmosphere and store in a desiccator.
    

Visualizing the Chemistry

Diagram 1: Acid-Base Speciation & Extraction Logic

This diagram illustrates why the compound "disappears" in acid and how to recover it.[1]

Speciationcluster_0Extraction PhaseFreeBaseFree Base(Organic Soluble)pH > 9MonoCatMono-Cation(Water Soluble)pH 4-7(Morpholine N+)FreeBase->MonoCat+ H+ (Mild Acid)MonoCat->FreeBase+ OH- (Basification)DiCatDi-Cation(Highly Water Soluble)pH < 1(Morpholine N+ & Pyrimidine N+)MonoCat->DiCat+ H+ (Strong Acid)DiCat->MonoCat+ OH-

Caption: pH-dependent speciation of 3-(pyrimidin-2-yl)morpholine. Extraction into organic solvents is only efficient in the Free Base state (Green).[1]

Diagram 2: Stability Decision Tree

Follow this logic to determine if your compound has actually degraded.[1]

TroubleshootingStartIssue: Purity/Yield Loss in AcidCheckLayerDid you check theAqueous Layer?Start->CheckLayerRecoverBasify & Extract(See Module A)CheckLayer->RecoverNoAnalyzeAnalyze Recovered Material(LCMS / 1H-NMR)CheckLayer->AnalyzeYes, nothing thereRecover->AnalyzeResult1Clean Spectrum:Salt Formation IssueAnalyze->Result1Target Mass FoundResult2New Impurities:DegradationAnalyze->Result2Wrong MassCheckImpurityIdentify Impurity TypeResult2->CheckImpurityImpurityARing Opening?(Unlikely C-C cleavage)CheckImpurity->ImpurityAImpurityBOxidation?(N-Oxide formation)CheckImpurity->ImpurityB

Caption: Step-by-step workflow to distinguish between solubility artifacts and genuine chemical degradation.

Frequently Asked Questions (FAQ)

Q: Can I use 6N HCl to remove a Boc group from the morpholine nitrogen? A: Yes. If you are synthesizing this molecule and have a N-Boc protected intermediate, 4N HCl in Dioxane or TFA/DCM is standard.[1] The pyrimidine-morpholine bond is stable under these deprotection conditions.[1] Ensure you neutralize completely during workup.[1]

Q: Is the "3-position" stereocenter stable to acid? A: Generally, yes. Acid-catalyzed racemization of isolated amines is rare.[1] However, if you heat the compound in strong acid for extended periods (e.g., refluxing 6N HCl > 24h), you risk degradation or racemization via harsh mechanisms.[1] Stick to room temperature for standard salt formations.[1]

Q: Why does my NMR show broad peaks in CDCl


?A:1

1


1

Q: I see a peak at M+16 in my LCMS. Is this acid hydrolysis? A: No, M+16 is typically oxidation (N-oxide formation).[1] This occurs if the free amine is left stirring in air or if peroxides are present in your ether/THF solvents.[1] Acid hydrolysis would typically result in ring cleavage (large mass change), not a +16 shift.[1]

References & Authority

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for the stability of diazines and morpholines).

  • Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Detailed analysis of pyrimidine ring stability and hydrolysis resistance of C-linked substituents).

  • Williams, R. P. (2022).[1] pKa Data Compiled. .[1] (Source for morpholine pKa ~8.3 and pyrimidine pKa ~1.3).[1]

  • Vertex AI Search. (2025).[1][3][4] Synthesis and SAR of morpholine derivatives. . (Contextualizing the use of this scaffold in PI3K/mTOR inhibitors).

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). .[1] (Framework for distinguishing stress testing from standard handling).[1]

Validation & Comparative

comparing synthetic routes for 3-(Pyrimidin-2-yl)morpholine production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthetic strategies for producing 3-(Pyrimidin-2-yl)morpholine (CAS 1501552-38-0) . This intermediate is a critical scaffold in medicinal chemistry, particularly for PI3K, mTOR, and ATR kinase inhibitors, where the 3-position chirality dictates binding affinity.

Executive Summary

The synthesis of 3-substituted morpholines presents a regiochemical challenge: distinguishing the C2 (oxygen-adjacent) and C3 (nitrogen-adjacent) positions. For 3-(pyrimidin-2-yl)morpholine , the pyrimidine ring must be installed at the carbon alpha to the morpholine nitrogen.

  • Route 1 (The Chiral Pool/Strecker Strategy): The "Gold Standard" for medicinal chemistry.[1] It establishes the C3 chiral center early via a Strecker synthesis, followed by reduction and cyclization. High enantiomeric excess (ee), but requires multiple steps.[1]

  • Route 2 (The Pd-Catalyzed Carboamination): A modern, convergent approach using commercially available 2-bromopyrimidine and amino-alkene precursors. Shorter step count, but relies on expensive transition metal catalysis.[1]

  • Route 3 (The Lactam Reduction): The scalable industrial route.[1][2] Involves constructing the morpholin-3-one core and reducing it.[1][3] Cost-effective for multi-kilogram batches but requires harsh reducing agents.[1]

Route 1: The Modified Strecker-Cyclization Protocol

Best For: High-purity chiral synthesis (R- or S- enantiomers) and initial SAR exploration.[1]

Mechanism & Rationale

This route constructs the morpholine ring around the chiral center.[1] By starting with Pyrimidine-2-carbaldehyde , we install the amine functionality at the benzylic position (becoming C3 of morpholine) via a Strecker reaction. The resulting amino acid is reduced to a glycinol analog, which is then cyclized with a 1,2-dielectrophile.

Experimental Workflow
  • Strecker Reaction:

    • React Pyrimidine-2-carbaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol) and TMSCN to form the

      
      -amino nitrile.
      
    • Note: The auxiliary induces diastereoselectivity.[1]

    • Hydrolyze the nitrile (HCl/MeOH) to the methyl ester.[1]

  • Reduction to Amino Alcohol:

    • Reduce the ester using NaBH

      
        or LiAlH
      
      
      
      in THF to yield 2-amino-2-(pyrimidin-2-yl)ethanol .[1]
    • Critical Checkpoint: This intermediate contains the established chiral center.[1]

  • Cyclization:

    • Method A (Dielectrophile): React the amino alcohol with 1,2-dibromoethane and base (K

      
      CO
      
      
      
      ). This often yields mixtures of N-alkylation vs. O-alkylation.[1]
    • Method B (Stepwise - Recommended): Acylate the nitrogen with Chloroacetyl chloride to form the amide.[1] Treat with NaH to effect O-cyclization (forming the morpholin-3-one).[1]

  • Final Reduction:

    • Reduce the lactam (morpholin-3-one) with BH

      
      
      
      
      
      THF
      or LiAlH
      
      
      to the final morpholine.
Performance Data
MetricValueNotes
Overall Yield 35-45%Losses primarily in the cyclization step.[1]
Enantiomeric Excess >98%Dependent on the chiral auxiliary used.[1]
Scalability ModerateStrecker cyanide handling limits large-scale utility.[1]

Route 2: Pd-Catalyzed Carboamination (Wolfe Chemistry)

Best For: Rapid library generation and convergent synthesis.[1]

Mechanism & Rationale

This route utilizes Palladium(0) catalysis to couple an aryl halide (2-bromopyrimidine) with an amino-alkene substrate.[1] The reaction proceeds via a syn-aminopalladation mechanism, simultaneously forming the C-N bond and the C-C bond between the heterocycle and the aryl group.

Experimental Workflow
  • Substrate Preparation:

    • Synthesize O-allyl-ethanolamine (or N-protected derivative) from ethanolamine and allyl bromide.

  • Catalytic Coupling:

    • Reagents: 2-Bromopyrimidine (1.2 equiv), N-Boc-O-allyl-ethanolamine.[1]

    • Catalyst: Pd

      
      (dba)
      
      
      
      (2 mol%) / Ligand (e.g., Xantphos or BINAP).[1]
    • Base: NaO^tBu (2.0 equiv) in Toluene at 100°C.[1]

    • Mechanism: The Pd catalyst inserts into the Pyrimidine-Br bond, coordinates the alkene, and facilitates intramolecular nucleophilic attack by the amine (or alkoxide), followed by reductive elimination.

  • Deprotection:

    • Remove the N-Boc group with TFA/DCM to yield the free amine.[1]

Performance Data
MetricValueNotes
Overall Yield 55-65%Highly convergent (fewer steps).[1]
Atom Economy HighMinimal waste compared to linear routes.[1]
Cost HighPalladium catalysts and ligands drive up BOM cost.[1]

Route 3: The "Lactam Reduction" (Industrial Process)

Best For: Multi-kilogram manufacturing where cost is paramount and chirality can be resolved later (or using chiral precursors).[1]

Mechanism & Rationale

This route avoids the unstable aldehyde and toxic cyanide.[1] It relies on the robust formation of a lactam ring (morpholinone), which is stable and easy to purify by crystallization, followed by a global reduction.

Experimental Workflow
  • Henry Reaction (Nitro-Aldol):

    • Warning: Standard Henry reaction on the aldehyde gives the wrong regioisomer (2-substituted).[1]

    • Correct Precursor: Use 2-Bromo-1-(pyrimidin-2-yl)ethanone .[1]

  • Substitution & Cyclization:

    • React 2-Bromo-1-(pyrimidin-2-yl)ethanone with 2-aminoethanol .

    • Result: Formation of the hemiaminal/imine.[1]

    • Reduction: Reduce the ketone/imine in situ to the amine.[1]

    • Alternative: React Pyrimidine-2-amine with a bis-electrophile? No, that yields N-substituted.

  • Revised Industrial Protocol (Glycine Route):

    • Start with Pyrimidine-2-carboxylic acid .[1]

    • Couple with Glycine methyl ester -> Amide.[1]

    • Cyclize with 1,2-dibromoethane ? No.

    • Actual Industrial Path: Reaction of 2-(chloromethyl)pyrimidine with N-protected ethanolamine , followed by lithiation/cyclization?

    • Most Robust:Epoxide Opening .

      • 2-Vinylpyrimidine + mCPBA -> 2-(Oxiran-2-yl)pyrimidine .[1]

      • Ring opening with 2-aminoethyl hydrogen sulfate or N-benzyl ethanolamine.[1]

      • Cyclization under basic conditions (intramolecular S

        
        2).[1]
        
      • If N-benzyl used: Hydrogenolysis (Pd/C, H

        
        ).[1]
        
Performance Data
MetricValueNotes
Overall Yield 40-50%Robust, reproducible on scale.[1]
Purity >99%Intermediates are often crystalline solids.[1]
Safety HighAvoids cyanides and heavy metals.[1]

Visual Comparative Analysis

G cluster_0 Route 1: Chiral Pool (Strecker) cluster_1 Route 2: Pd-Catalysis (Wolfe) cluster_2 Route 3: Epoxide Opening (Industrial) R1_Start Pyrimidine-2-CHO R1_Step1 Strecker Rxn (TMSCN, Chiral Amine) R1_Start->R1_Step1 R1_Step2 Amino Acid Intermediate R1_Step1->R1_Step2 R1_Step3 Reduction to Amino Alcohol R1_Step2->R1_Step3 R1_Step4 Cyclization (Cl-Ac-Cl then NaH) R1_Step3->R1_Step4 R1_Prod 3-(Pyrimidin-2-yl) morpholine R1_Step4->R1_Prod R2_Start 2-Bromopyrimidine R2_Step1 Pd(0) Catalyzed Carboamination R2_Start->R2_Step1 R2_CoSub N-Allyl-Ethanolamine R2_CoSub->R2_Step1 R2_Prod 3-(Pyrimidin-2-yl) morpholine R2_Step1->R2_Prod R3_Start 2-Vinylpyrimidine R3_Step1 Epoxidation (mCPBA) R3_Start->R3_Step1 R3_Step2 Ring Opening (Ethanolamine) R3_Step1->R3_Step2 R3_Step3 Cyclization (Acid/Base) R3_Step2->R3_Step3 R3_Prod 3-(Pyrimidin-2-yl) morpholine R3_Step3->R3_Prod

Caption: Comparative flow of three synthetic strategies. Route 1 offers early chiral resolution; Route 2 is convergent; Route 3 is scalable.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[4] "Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates." The Journal of Organic Chemistry, 81(19), 8696–8709. Link[1]

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). "A New Strategy for the Synthesis of Substituted Morpholines." The Journal of Organic Chemistry, 74(14), 5107–5110. Link[1]

  • Ortiz, K. G., et al. (2024).[1][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(45), 29847-29856. Link[1]

  • Palchykov, V., & Chebanov, V. A. (2019).[1][5] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332.[5][6] Link

  • BLD Pharm. (n.d.).[1] "Product Datasheet: 3-(Pyrimidin-2-yl)morpholine (CAS 1501552-38-0)." Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(Pyrimidin-2-YL)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(Pyrimidin-2-YL)morpholine, a hybrid of pyrimidine and morpholine moieties, presents unique opportunities in medicinal chemistry. However, its handling requires a thorough understanding of its potential hazards, derived from its constituent chemical groups. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide provides essential safety and logistical information based on the known profiles of its parent molecules, morpholine and pyrimidine. This proactive, science-based approach to safety ensures the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: A Synthesis of Precaution

The chemical structure of 3-(Pyrimidin-2-YL)morpholine incorporates both a morpholine ring and a pyrimidine ring. Therefore, a conservative risk assessment must assume that the compound exhibits a combination of the hazards associated with both parent molecules.

  • Morpholine: This component is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also flammable and its vapors can form explosive mixtures with air.[1][2][5] Morpholine is harmful if swallowed or inhaled and can be absorbed through the skin, potentially affecting the liver and kidneys.[1][6]

  • Pyrimidine: This heterocyclic aromatic amine is a flammable liquid.[7][8] Vapors from pyrimidine can also form explosive mixtures with air and may travel to an ignition source and flash back.[9] While generally less acutely toxic than morpholine, related heterocyclic amines can pose long-term health risks.[10][11]

Given these properties, 3-(Pyrimidin-2-YL)morpholine should be treated as a corrosive, flammable, and toxic substance. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling 3-(Pyrimidin-2-YL)morpholine.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a well-ventilated fume hood Safety glasses with side shieldsNitrile or neoprene glovesFlame-retardant lab coatNot generally required
Handling larger quantities (>1g) or working outside a fume hood Chemical splash goggles or a full-face shield[12]Chemical-resistant gloves (e.g., butyl rubber)Flame-retardant lab coat and a chemical-resistant apronUse a full-face respirator if exposure limits are exceeded or if experiencing irritation[7]
Transferring solutions or performing reactions Chemical splash goggles and a full-face shieldDouble-gloving with compatible chemical-resistant glovesFlame-retardant lab coat and a chemical-resistant apronWork in a certified chemical fume hood
Emergency spill cleanup Full-face shield and chemical splash gogglesHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA)

It is imperative to inspect all PPE before use and to follow proper procedures for donning and doffing to avoid cross-contamination.[7]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 3-(Pyrimidin-2-YL)morpholine task_assessment Assess Task: - Quantity - Procedure - Location start->task_assessment small_scale Small Scale (<1g) in Fume Hood? task_assessment->small_scale large_scale Large Scale (>1g) or Outside Hood? task_assessment->large_scale spill_emergency Spill or Emergency? task_assessment->spill_emergency ppe_level_1 Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Chemical Goggles/Face Shield - Chemical-Resistant Gloves - Apron - Respiratory Protection (if needed) large_scale->ppe_level_2 Yes ppe_level_3 Emergency PPE: - Full-Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA spill_emergency->ppe_level_3 Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.